Olivetol
説明
This compound is a member of the class of resorcinols that is resorcinol in which the hydrogen at position 5 is replaced by a pentyl group. It has a role as a lichen metabolite.
This compound has been reported in Ardisia virens, Cannabis sativa, and Primula obconica with data available.
from cannabidiol by pyrolysis; structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMPFYJSHJGOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025812 | |
| Record name | Olivetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
327 °F at 5 mmHg (NTP, 1992) | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
500-66-3 | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Olivetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olivetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-pentylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIVETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120 °F (NTP, 1992) | |
| Record name | OLIVETOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20821 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Cornerstone of Cannabinoid Creation: An In-depth Technical Guide to Olivetol's Role in Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of olivetol and its carboxylic acid form, olivetolic acid, in the intricate biosynthetic pathway of cannabinoids. Delving into the core enzymatic reactions, this document offers detailed experimental protocols, quantitative data, and visual representations of the key processes, serving as an essential resource for professionals in cannabinoid research and pharmaceutical development.
Introduction: The Polyketide Origin of Cannabinoids
The diverse array of cannabinoids produced by Cannabis sativa all originate from a common precursor molecule, cannabigerolic acid (CBGA). The formation of CBGA is the result of a crucial alkylation reaction between olivetolic acid and geranyl pyrophosphate. While often referred to in the context of cannabinoid synthesis, this compound itself is largely considered an in vitro artifact. The true biological precursor is olivetolic acid.[1][2][3] This guide will elucidate the enzymatic journey from simple precursors to the formation of this key cannabinoid building block.
The Biosynthetic Pathway: From Hexanoyl-CoA to Olivetolic Acid
The synthesis of olivetolic acid is a two-step enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant.[3][4] This pathway involves the coordinated action of two key enzymes: tetraketide synthase (TKS) and olivetolic acid cyclase (OAC).
Step 1: The Role of Tetraketide Synthase (TKS)
The biosynthesis of the polyketide backbone of olivetolic acid is initiated by the enzyme tetraketide synthase (TKS) , a type III polyketide synthase, formerly referred to as this compound synthase (OLS).[1][2][5] TKS catalyzes the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA.[2][6] This reaction forms a linear tetraketide intermediate. In the absence of the subsequent enzyme, OAC, this intermediate can undergo spontaneous decarboxylation and cyclization to form this compound, which is why this compound is often observed in in vitro assays.[5][6][7]
Step 2: The Crucial Cyclization by Olivetolic Acid Cyclase (OAC)
The linear tetraketide produced by TKS is the substrate for olivetolic acid cyclase (OAC) . OAC catalyzes a C2-to-C7 intramolecular aldol condensation of the tetraketide intermediate to form the aromatic resorcinolic acid ring structure of olivetolic acid.[3][4][8] This enzymatic step is critical as it prevents the decarboxylation that leads to this compound and ensures the presence of the carboxylic acid group necessary for the subsequent prenylation step.[3]
Quantitative Data on Cannabinoid Precursors
Precise quantification of the precursors in the cannabinoid biosynthetic pathway is essential for understanding flux and identifying potential bottlenecks. The following table summarizes available data on the concentrations of key intermediates.
| Compound | Plant Tissue/Organism | Concentration/Titer | Analytical Method | Reference |
| Olivetolic Acid | E. coli expressing TKS and OAC | ~80 mg/L | LC-MS | [5] |
| Olivetolic Acid | Yeast expressing TKS and OAC (fed hexanoate) | 0.48 mg/L | HPLC | [9] |
| Cannabidiol (CBD) | Female flowers (Cherry Blossom cultivar) | 2.45% | GC-MS | [8] |
| Δ9-Tetrahydrocannabinol (THC) | Female flowers (Cherry Blossom cultivar) | 0.15% - 0.18% | GC-MS | [8] |
| Cannabigerolic Acid (CBGA) | Yeast expressing GOT with OA feeding | Not specified, but activity confirmed | LC-MS | [3] |
| Tetrahydrocannabinolic Acid (THCA) | Yeast expressing full pathway | 8.0 mg/L | LC-MS | [3] |
Note: Quantitative data for endogenous concentrations of this compound and olivetolic acid in Cannabis sativa trichomes is scarce in the literature, with most studies focusing on downstream cannabinoids or heterologous production systems.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying this compound's role in cannabinoid biosynthesis.
Recombinant Expression and Purification of TKS and OAC
Objective: To produce and purify recombinant TKS and OAC for in vitro enzyme assays.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the coding sequences for C. sativa TKS and OAC, codon-optimized for expression in E. coli. Clone the genes into suitable expression vectors, such as pET vectors with an N-terminal His6-tag for affinity purification.
-
Bacterial Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Concentrate the purified protein, determine the concentration using a Bradford assay, and store at -80°C.
-
In Vitro Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) Coupled Enzyme Assay
Objective: To determine the activity of TKS and OAC in producing olivetolic acid from its precursors.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
60 µM Hexanoyl-CoA
-
100 µM Malonyl-CoA
-
10 µg purified TKS
-
30 µg purified OAC
-
-
Bring the final reaction volume to 500 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 20°C for 16 hours.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 50 µL of 20% (v/v) aqueous hydrochloric acid.
-
Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube. Repeat the extraction two more times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Sample Preparation for Analysis:
-
Resuspend the dried extract in a known volume (e.g., 100 µL) of methanol for analysis.
-
HPLC-MS/MS Analysis of Reaction Products
Objective: To separate, identify, and quantify the products of the TKS/OAC enzyme assay.
Protocol:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is required.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.0 × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis: Use multiple reaction monitoring (MRM) for targeted quantification of this compound, olivetolic acid, and other potential byproducts. The specific precursor-to-product ion transitions should be optimized for each analyte.
-
-
Quantification:
-
Prepare standard curves for this compound and olivetolic acid of known concentrations.
-
Analyze the experimental samples and quantify the products by comparing their peak areas to the standard curves.
-
Visualizing the Process: Diagrams of Pathways and Workflows
To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Cannabinoid Biosynthesis Pathway
Caption: The enzymatic pathway from precursors to major cannabinoids.
Experimental Workflow for In Vitro Assay
Caption: A streamlined workflow for the in vitro study of TKS and OAC.
Logical Relationship of TKS and OAC
Caption: The functional relationship between TKS, OAC, and their products.
Conclusion
The biosynthesis of olivetolic acid, orchestrated by tetraketide synthase and olivetolic acid cyclase, represents a critical juncture in the production of all major cannabinoids. A thorough understanding of these enzymatic steps, supported by robust experimental data, is paramount for the advancement of cannabinoid research, the development of novel therapeutic agents, and the metabolic engineering of cannabinoid production systems. This guide provides the foundational knowledge and practical methodologies to empower researchers in this dynamic field.
References
- 1. [PDF] Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 8. cdn.apub.kr [cdn.apub.kr]
- 9. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Olivetol and Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to olivetol and olivetolic acid, key precursors in the formation of cannabinoids and other bioactive molecules. This document details the enzymatic reactions, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.
Introduction to this compound and Olivetolic Acid Biosynthesis
Olivetolic acid (OA) is a resorcylic acid that serves as the polyketide core of cannabinoids.[1] Its biosynthesis in Cannabis sativa is a two-step enzymatic process initiated from hexanoyl-CoA and three molecules of malonyl-CoA. The pathway is catalyzed by two key enzymes: olivetolic acid synthase (OAS), also referred to as tetraketide synthase (TKS), and olivetolic acid cyclase (OAC).[1][2] In the absence of OAC, the polyketide intermediate can spontaneously cyclize to form this compound, the decarboxylated analogue of olivetolic acid.[1][2] Understanding this pathway is crucial for the biotechnological production of cannabinoids and the development of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of olivetolic acid from primary metabolites involves the following key steps:
-
Starter Unit Formation: The pathway begins with the formation of the starter unit, hexanoyl-CoA.
-
Polyketide Chain Elongation: Olivetolic acid synthase (OAS/TKS), a type III polyketide synthase, catalyzes the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear tetraketide intermediate.[1][3]
-
Cyclization to Olivetolic Acid: Olivetolic acid cyclase (OAC) then catalyzes an intramolecular C2-C7 aldol condensation of the tetraketide intermediate, leading to the formation of olivetolic acid with the retention of the carboxylic acid group.[2][4]
-
Byproduct Formation: In the absence of OAC, the tetraketide intermediate can undergo spontaneous decarboxylative cyclization to form this compound. Other byproducts, such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), can also be formed from the premature release and lactonization of polyketide intermediates.[5][6]
Below is a diagram illustrating the core biosynthetic pathway.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and overall productivity of the this compound and olivetolic acid biosynthesis pathway.
Table 1: Kinetic Parameters of Cannabis sativa this compound Synthase (OLS/TKS)
| Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (s-1M-1) | Reference |
| Hexanoyl-CoA | This compound | 60.8 | 2.96 | 1013 | [7] |
| Hexanoyl-CoA | Tetraketide Pyrone | - | - | 280 | [7] |
| Hexanoyl-CoA | Triketide Pyrone | - | - | 811 | [7] |
Note: Kinetic parameters for Olivetolic Acid Cyclase (OAC) are not available in the literature. This is attributed to the instability of the linear tetraketide intermediate produced by TKS, which serves as the substrate for OAC, making its in vitro assay for kinetic determination challenging.[5]
Table 2: Production Titers of Olivetolic Acid in Engineered Microorganisms
| Host Organism | Cultivation Conditions | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Fed with sodium hexanoate | 0.48 | [5] |
| Escherichia coli | Fermentation with precursor supply engineering | up to 80 | [8] |
| Yarrowia lipolytica | Engineered with precursor pathway | 9.18 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and olivetolic acid biosynthesis.
Protein Expression and Purification of OLS/TKS and OAC
This protocol describes the expression and purification of recombinant OLS/TKS and OAC from E. coli.
4.1.1. Gene Cloning and Expression Vector Construction
-
Synthesize the codon-optimized genes for C. sativa OLS/TKS and OAC.
-
Clone the OLS/TKS gene into a pET-based expression vector (e.g., pETM11) with an N-terminal His6-tag followed by a TEV protease cleavage site.[9]
-
Clone the OAC gene into a suitable expression vector (e.g., pET42a or pQE-80L) with an N-terminal His6-tag and/or a GST-tag.[2][9]
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3) or M15).[2][8]
4.1.2. Protein Expression
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2][10]
-
Continue to culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance soluble protein expression.[2]
4.1.3. Protein Purification
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% (v/v) glycerol, 2 mM DTT, and a protease inhibitor cocktail).[2]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA or Co2+-Talon affinity chromatography column pre-equilibrated with the lysis buffer.[9][10]
-
Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
(Optional) If a tag needs to be cleaved, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV protease).
-
(Optional) Further purify the protein by size-exclusion chromatography if necessary.
-
Analyze the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assay for Olivetolic Acid Biosynthesis
This protocol describes the reconstitution of the olivetolic acid biosynthesis pathway in vitro using purified OLS/TKS and OAC.
4.2.1. Reaction Mixture
Prepare the reaction mixture in a total volume of 50-100 µL:
-
Buffer: 20-100 mM HEPES or sodium citrate buffer, pH 5.5-7.0.[5][7]
-
Reducing Agent: 5 mM DTT.[5]
-
Substrates:
-
Enzymes:
-
Purified OLS/TKS (e.g., 1-5 µg).
-
Purified OAC (e.g., 1-5 µg).
-
4.2.2. Reaction Procedure
-
Combine all reaction components except for the enzymes in a microcentrifuge tube.
-
Initiate the reaction by adding the purified enzymes.
-
Incubate the reaction at a controlled temperature (e.g., 20-30°C) for a specified time (e.g., 30-60 minutes).[5][7]
-
Terminate the reaction by adding an equal volume of methanol or by acidifying the mixture.[7]
-
Centrifuge the terminated reaction to pellet any precipitated protein.
-
Analyze the supernatant for the presence of olivetolic acid, this compound, and other byproducts using HPLC or LC-MS/MS.
HPLC-UV Analysis of Reaction Products
This protocol provides a general method for the separation and detection of olivetolic acid and related compounds by HPLC with UV detection.
4.3.1. Instrumentation and Column
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
4.3.2. Mobile Phase and Gradient
-
Mobile Phase A: Water with 0.085-0.1% phosphoric acid or formic acid.[11][12]
-
Mobile Phase B: Acetonitrile with 0.085-0.1% phosphoric acid or formic acid.[11][12]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compounds of interest. A typical starting condition could be 40-55% B.[7][11]
4.3.3. Detection
4.3.4. Quantification
-
Prepare a standard curve using authentic standards of olivetolic acid and this compound.
-
Integrate the peak areas of the samples and quantify the concentrations based on the standard curve.
LC-MS/MS Analysis for Sensitive Quantification
For more sensitive and specific quantification, an LC-MS/MS method is recommended.
4.4.1. Instrumentation
-
LC System: An HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
4.4.2. Chromatographic Conditions
-
Use a C18 column and mobile phases similar to the HPLC-UV method.
4.4.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for acidic compounds like olivetolic acid.
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for olivetolic acid and this compound should be monitored.
-
Olivetolic Acid: Monitor transitions such as m/z 223.1 -> 179.1.
-
This compound: Monitor transitions such as m/z 179.1 -> 137.1.
-
Note: These transitions should be optimized on the specific instrument used.
-
-
Internal Standard: Use a deuterated internal standard (e.g., this compound-d9) for accurate quantification.
Conclusion
The biosynthesis of this compound and olivetolic acid is a fundamental pathway in the production of a wide array of valuable natural products. The detailed understanding of the enzymes involved, their kinetics, and the development of robust experimental protocols are essential for advancing research in metabolic engineering and drug discovery. This guide provides a solid foundation for professionals in these fields to explore and harness the potential of this important biosynthetic pathway.
References
- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification and crystallization of a plant polyketide cyclase from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides | Semantic Scholar [semanticscholar.org]
- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. Structure of the Cannabis sativa this compound‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Expression and Purification [protocols.io]
- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 12. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Synthesis of Olivetol and Tetrahydrocannabinol (THC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research into the synthesis of olivetol and its critical role as a precursor in the pioneering syntheses of tetrahydrocannabinol (THC). The document provides a detailed overview of the seminal methods, experimental protocols, and quantitative data from the early literature, offering a valuable resource for researchers in cannabinoid chemistry and drug development.
Early Synthetic Strategies for this compound
This compound (5-pentylresorcinol) is a key resorcinolic intermediate in numerous cannabinoid syntheses. Early methods for its preparation laid the groundwork for the eventual production of THC and its analogs. One of the notable early syntheses was reported by Baeckström and Sundström in 1970, which involved a multi-step process starting from α-resorcylic acid.
Baeckström and Sundström Synthesis of this compound
This method provides a straightforward route to this compound from commercially available starting materials. The key steps involve the protection of the hydroxyl groups, followed by the introduction of the pentyl side chain and subsequent deprotection.
Step 1: Methylation of α-Resorcylic Acid
-
α-Resorcylic acid is methylated using dimethyl sulphate to yield 3,5-dimethoxybenzoic acid.
Step 2: Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone
-
To a solution of 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mole) in dry tetrahydrofuran (250 ml), lithium hydride (1 g, 85% LiH) is added.
-
The mixture is stirred for 14 hours and then refluxed for 30 minutes under an inert atmosphere.
-
A solution of butyllithium in ether (approx. 1.3 M) is added under ice-cooling until a positive Gilman test is observed.
-
The reaction is quenched with ice-water (500 ml) and extracted with ether.
-
The organic layer is dried, and the solvent is removed to yield a light yellow oil, which is then crystallized from ethanol to give colorless crystals.
Step 3: Hydrogenation to this compound Dimethyl Ether
-
1-(3,5-dimethoxyphenyl)-1-pentanone (5.64 g, 0.025 mole) in methanol (200 ml) is hydrogenated at room temperature and atmospheric pressure using 20% Pd(OH)₂ on carbon (0.66 g) as a catalyst.
-
The theoretical amount of hydrogen is consumed in 2-3 hours.
-
The solution is filtered, and the solvent is removed to yield this compound dimethyl ether as an oil.
Step 4: Demethylation to this compound
-
The crude this compound dimethyl ether is demethylated to afford this compound.
| Step | Product | Starting Material | Yield |
| Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone | 1-(3,5-dimethoxyphenyl)-1-pentanone | 3,5-dimethoxybenzoic acid | 83% |
| Hydrogenation to this compound Dimethyl Ether | This compound Dimethyl Ether | 1-(3,5-dimethoxyphenyl)-1-pentanone | - |
| Demethylation to this compound | This compound | This compound Dimethyl Ether | - |
Pioneering Syntheses of Tetrahydrocannabinol (THC)
The isolation and structural elucidation of Δ⁹-THC in 1964 by Gaoni and Mechoulam was a landmark achievement that opened the door to its chemical synthesis[1][2][3]. Early synthetic efforts focused on the acid-catalyzed condensation of this compound with a suitable terpene partner.
Mechoulam and Gaoni's Partial Synthesis of (±)-Δ⁹-THC (1964)
The first reported partial synthesis of THC involved the condensation of this compound with citral in the presence of an acid catalyst. This reaction, however, produced a racemic mixture of (±)-Δ⁹-THC.
-
A solution of this compound (1.0 g) and citral (1.0 g) in absolute ethanol (30 ml) containing 0.1 N hydrogen chloride is refluxed for 2 hours.
-
The solvent is evaporated, and the residue is chromatographed on florisil.
-
Elution with pentane gives a mixture from which (±)-Δ⁹-THC is isolated.
Stereospecific Synthesis of (-)-Δ⁸-THC by Mechoulam, Braun, and Gaoni (1967)
A significant advancement was the development of a stereospecific synthesis of (-)-Δ⁸-THC, which utilized a chiral terpene, (-)-verbenol. This method allowed for the control of the stereochemistry at the chiral centers of the THC molecule[4][5].
-
Condensation of this compound with (-)-Verbenol: A mixture of this compound and (-)-verbenol is reacted in the presence of a Lewis acid catalyst.
-
Cyclization to (-)-Δ⁸-THC: The intermediate product is then treated with boron trifluoride etherate to induce cyclization and form (-)-Δ⁸-THC.
Petrzilka's Synthesis of (-)-Δ⁸-THC (1969)
Petrzilka and coworkers reported a stereoselective synthesis of (-)-Δ⁸-THC starting from (+)-p-mentha-2,8-dien-1-ol and this compound using p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction proceeds through a cannabidiol (CBD) intermediate which then cyclizes to the thermodynamically more stable Δ⁸-THC isomer[6].
-
A mixture of (+)-p-mentha-2,8-dien-1-ol and this compound is treated with p-toluenesulfonic acid in benzene.
-
The reaction first forms (-)-trans-CBD, which upon further reaction under the same conditions, cyclizes to (-)-Δ⁹-THC and then isomerizes to the more stable (-)-Δ⁸-THC.
Razdan's One-Step Synthesis of (-)-Δ⁹-THC (1974)
A significant breakthrough in THC synthesis was the development of a one-step method for the direct synthesis of the psychoactive isomer, (-)-Δ⁹-THC, by Razdan and coworkers. This method utilized (+)-p-mentha-2,8-dien-1-ol and this compound with carefully controlled reaction conditions to favor the formation of the Δ⁹ isomer[7][8].
-
To a stirred solution of this compound (1.08 g, 6 mmol) and (+)-p-mentha-2,8-dien-1-ol (0.912 g, 6 mmol) in anhydrous methylene chloride (150 ml) containing anhydrous magnesium sulfate (5 g) at 0 °C, is added 1% boron trifluoride etherate (1.7 ml).
-
The reaction mixture is stirred at 0 °C for 90 minutes.
-
The reaction is quenched by pouring into a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is chromatographed on a florisil column to yield (-)-Δ⁹-THC.
| Method | Terpene Reactant | Catalyst | Main Product(s) | Reported Yield |
| Gaoni & Mechoulam (1964) | Citral | HCl in Ethanol | (±)-Δ⁹-THC | - |
| Mechoulam, Braun, & Gaoni (1967) | (-)-Verbenol | Boron trifluoride etherate | (-)-Δ⁸-THC | - |
| Petrzilka et al. (1969) | (+)-p-mentha-2,8-dien-1-ol | p-Toluenesulfonic acid | (-)-Δ⁸-THC | - |
| Razdan et al. (1974) | (+)-p-mentha-2,8-dien-1-ol | 1% Boron trifluoride etherate | (-)-Δ⁹-THC | 31% (isolated) |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the early synthesis of THC from this compound.
Caption: Synthetic pathway for this compound as described by Baeckström and Sundström.
Caption: Generalized reaction pathway for the acid-catalyzed synthesis of THC from this compound.
Caption: General experimental workflow for early THC synthesis.
Conclusion
The early research on the synthesis of this compound and its subsequent conversion to THC laid the essential groundwork for the field of cannabinoid chemistry. The methods developed by pioneers such as Mechoulam, Gaoni, Petrzilka, and Razdan, though sometimes yielding modest results by modern standards, were instrumental in confirming the structure of THC and enabling the initial pharmacological studies of this important molecule. This guide provides a consolidated overview of these foundational techniques, offering valuable insights for today's researchers and drug development professionals.
References
- 1. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gaoni Y, Mechoulam R. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish. J Am Chem Soc. 1964 Apr 1; 86(8): 1646-7. [sciepub.com]
- 4. A stereospecific synthesis of (-)-delta 1- and (-)-delta 1(6)-tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. future4200.com [future4200.com]
- 7. Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Biological Activity of Olivetol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activities of olivetol (5-pentylresorcinol) and its derivatives. This compound is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in the Cannabis sativa plant.[1][2][3] Its diverse pharmacological profile, including antioxidant, anti-inflammatory, and cannabinoid receptor modulating properties, has made it a subject of significant scientific interest.[4][5][6] This guide synthesizes current research, presenting quantitative data, mechanistic pathways, and detailed experimental protocols to support further investigation and drug development efforts.
Quantitative Summary of Biological Activities
The biological efficacy of this compound and its synthetic derivatives has been quantified across various assays. The following table summarizes key inhibitory and binding affinity data.
| Compound/Derivative | Target/Assay | Metric | Value | Reference |
| This compound | DPPH• Radical Scavenging | IC50 | 17.77 µg/mL | [7][8] |
| ABTS•+ Radical Scavenging | IC50 | 1.94 µg/mL | [7][8] | |
| DMPD•+ Radical Scavenging | IC50 | 19.25 µg/mL | [7][8] | |
| Superoxide Radical Scavenging | IC50 | 53.30 µg/mL | [7][8] | |
| Fe²+ Metal Chelating | IC50 | 2.83 µg/mL | [7][8] | |
| Acetylcholinesterase (AChE) | Ki | 3.40 ± 0.34 nM | [7][8] | |
| Butyrylcholinesterase (BChE) | Ki | 2.73 ± 0.18 nM | [7][8] | |
| Human Carbonic Anhydrase I (hCA I) | Ki | 88.05 ± 11.15 nM | [7][8] | |
| Human Carbonic Anhydrase II (hCA II) | Ki | 178.27 ± 35.94 nM | [7][8] | |
| CB-25 (Derivative) | Human CB1 Receptor (cAMP) | EC50 | 1600 nM | [9][10] |
| Mouse CB1 Receptor (cAMP) | EC50 | ~20 nM | [9] | |
| Mouse CB1 Receptor (GTP-γ-S) | EC50 | 100 nM | [9] | |
| Human CB1 Receptor | Ki | 5.2 nM | [9] | |
| CB-52 (Derivative) | Mouse CB1 Receptor (cAMP) | IC50 | 450 nM | [9][10] |
| Human CB1 Receptor (cAMP) | EC50 | 2600 nM | [9][10] | |
| Mouse CB1 Receptor (GTP-γ-S) | EC50 | 11 nM | [9][10] | |
| Human CB1 Receptor | Ki | 210 nM | [9] |
Mechanisms of Action and Signaling Pathways
This compound and its derivatives exert their effects through several distinct biological pathways.
Cannabinoid Receptor Modulation
This compound is structurally analogous to tetrahydrocannabinol (THC) and is believed to act as a competitive inhibitor at cannabinoid receptors CB1 and CB2.[1][11] By binding to these receptors without activating them, this compound can reduce or inhibit the psychoactive effects of agonists like THC.[1][11][12] This competitive antagonism is a key area of its therapeutic potential.[10][12][13]
References
- 1. The role of this compound in the human body_Chemicalbook [chemicalbook.com]
- 2. Catalytic Synthesis of this compound and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Katalytische Synthese von this compound und Derivaten - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. nbinno.com [nbinno.com]
- 5. This compound: activities and applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. metaphactory [semopenalex.org]
- 9. In vitro and in vivo pharmacology of synthetic this compound- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20170143644A1 - Composition of this compound and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]
- 12. sarms4muscle.com [sarms4muscle.com]
- 13. This compound’s Effects on Metabolic State and Gut Microbiota Functionality in Mouse Models of Alimentary Obesity, Diabetes Mellitus Type 1 and 2, and Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Olivetol: A Cornerstone Precursor in Cannabinoid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Olivetol, a naturally occurring organic compound, stands as a critical precursor molecule in the synthetic production of a wide array of cannabinoids, including the medicinally significant Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabigerol (CBG). Its unique resorcinol structure provides a versatile scaffold for the alkylation and cyclization reactions that form the core of the cannabinoid framework. This technical guide delves into the pivotal role of this compound in organic synthesis, providing detailed experimental protocols, quantitative data from key reactions, and visual representations of relevant biological and experimental pathways.
Chemical Properties of this compound
This compound, or 5-pentylresorcinol, is a phenolic compound with the chemical formula C₁₁H₁₆O₂.[1] It presents as a colorless solid and is soluble in various organic solvents.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molar Mass | 180.24 g/mol |
| Appearance | Colorless solid |
| Melting Point | 40-41 °C |
| Boiling Point | 162-164 °C at 5 mmHg |
Synthetic Applications of this compound in Cannabinoid Synthesis
The primary application of this compound in organic synthesis is as a nucleophilic aromatic core for the introduction of a terpenoid side chain, a fundamental step in the formation of cannabinoids. The most common synthetic strategies involve Friedel-Crafts alkylation or condensation reactions with various terpene derivatives.
Synthesis of Cannabidiol (CBD)
The synthesis of CBD typically involves the acid-catalyzed reaction of this compound with (+)-p-mentha-2,8-dien-1-ol. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed as catalysts.
Quantitative Data for CBD Synthesis
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| BF₃·OEt₂ | Dichloromethane | - | 55 | [2] |
| FeCl₃·6H₂O | Dichloromethane | 25-90 min | - | [3] |
| p-Toluenesulfonic acid (p-TSA) | - | - | - | [4] |
Experimental Protocol: Synthesis of (-)-Cannabidiol from this compound and (+)-p-mentha-2,8-dien-1-ol
-
Reaction Setup: A solution of this compound in a suitable solvent, such as dichloromethane, is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂), is added to the stirred solution.
-
Terpene Addition: A solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure (-)-cannabidiol.[5][6]
Synthesis of Δ⁹-Tetrahydrocannabinol (THC)
The synthesis of Δ⁹-THC can be achieved through the condensation of this compound with (-)-verbenol, often catalyzed by a Lewis acid like BF₃·OEt₂. This reaction can proceed through a Δ⁸-THC intermediate, which can then be isomerized to the more psychoactive Δ⁹-THC.
Quantitative Data for THC Synthesis
| Terpene Precursor | Catalyst | Yield of Δ⁸-THC (%) | Yield of Δ⁹-THC (%) | Reference |
| (-)-Verbenol | BF₃·OEt₂ | up to 33 | - | [7] |
| (+)-p-mentha-2,8-dien-1-ol | ZnCl₂ and BF₃·OEt₂ | - | up to 24 | [7] |
| [¹³C₄]-Olivetol with terpene 7 | Boron trifluoride | - | 61 | [8] |
Experimental Protocol: Synthesis of (-)-trans-Δ⁸-THC from this compound and (-)-Verbenol
-
Reaction Setup: this compound and (-)-verbenol are dissolved in a suitable solvent like dichloromethane in a reaction vessel.
-
Catalyst Addition: A Lewis acid, such as boron trifluoride etherate, is added to the solution.
-
Reaction Conditions: The reaction is stirred at a specific temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.
-
Purification: The crude Δ⁸-THC is purified using column chromatography.
Synthesis of Cannabigerol (CBG)
CBG is synthesized through the reaction of this compound with geraniol. This reaction is often catalyzed by an acidic catalyst, such as acidic alumina.
Quantitative Data for CBG Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acidic Alumina | Toluene | 110 °C | 8 h | - | [9] |
| Boron trifluoride etherate | Dichloromethane | Room Temp | - | Low | [9] |
Experimental Protocol: Synthesis of Cannabigerol from this compound and Geraniol
-
Reaction Mixture: A solution of this compound and geraniol in toluene is prepared.
-
Catalyst: Acidic alumina is added to the solution.
-
Heating: The reaction mixture is heated at 110 °C for 8 hours.[9]
-
Filtration: The acidic alumina is filtered off and washed with ethyl acetate.[9]
-
Solvent Removal: The solvent is evaporated under reduced pressure.
-
Purification: The resulting crude CBG can be used in the next step without further purification or can be purified by column chromatography.[9]
Visualization of Pathways and Workflows
Biosynthesis of Cannabinoids from this compound
The following diagram illustrates the biosynthetic pathway leading to major cannabinoids, starting from olivetolic acid, which is closely related to this compound. In the plant, olivetolic acid is the direct precursor.[10][11]
Caption: Biosynthesis of major cannabinoids from olivetolic acid.
General Experimental Workflow for Cannabinoid Synthesis
This diagram outlines a typical workflow for the laboratory synthesis of cannabinoids starting from this compound.
Caption: General workflow for synthetic cannabinoid production.
Signaling Pathway of Cannabinoid Receptors
Cannabinoids produced from this compound exert their biological effects primarily through the cannabinoid receptors CB1 and CB2. The following diagram depicts the canonical signaling pathway activated by these G-protein coupled receptors.
Caption: Canonical cannabinoid receptor signaling pathway.
Conclusion
This compound remains an indispensable precursor in the field of synthetic cannabinoid chemistry. Its accessibility and versatile reactivity allow for the efficient construction of the complex molecular architectures of THC, CBD, CBG, and numerous other analogues. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, provide a solid foundation for researchers and drug development professionals engaged in the synthesis and study of these pharmacologically important compounds. Further research into novel catalytic systems and green chemistry approaches will continue to enhance the utility of this compound as a key building block in medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2024028516A1 - CANNABINOID SYNTHESIS STARTING OUT FROM this compound AND TERPENE IN DICHLOROMETHANE WITH FeCl3 * 6H2O AS CATALYST - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. Documents download module [ec.europa.eu]
- 8. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Cannabigerol and Cannabigerol Derivatives | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. PathWhiz [pathbank.org]
The Enigmatic Role of Olivetol in Insect Communication: An Unexplored Frontier
For Immediate Release
[CITY, State] – [Date] – While the compound olivetol is well-documented as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa, its reported role as an insect pheromone and repellent remains a largely uncharted area of scientific inquiry. A comprehensive review of existing literature reveals a conspicuous absence of in-depth research, quantitative data, and detailed experimental protocols to substantiate these claims, presenting a significant knowledge gap for researchers, scientists, and drug development professionals.
Multiple sources assert that this compound is produced by a number of insects and can function as a pheromone, repellent, or antiseptic.[1][2][3] However, the specific insect species that synthesize and utilize this compound for these purposes are not identified in the available scientific literature. This lack of specificity has hindered further investigation into the behavioral and physiological effects of this compound on insects.
A thorough search for quantitative data on this compound's efficacy as either an insect attractant or deterrent has yielded no specific results. While numerous studies explore the insecticidal and repellent properties of cannabis extracts, these effects are predominantly attributed to other constituent compounds such as cannabinoids and terpenes.[4][5] There is a dearth of studies that isolate this compound and test its specific impact on insect behavior. Consequently, no standardized experimental protocols for evaluating this compound as an insect pheromone or repellent could be identified.
Furthermore, the signaling pathways and physiological mechanisms that would be activated in insects upon exposure to this compound remain entirely unknown. Without this fundamental information, the development of any potential applications for this compound in pest management or other areas of drug development is significantly hampered.
The current body of research is heavily focused on the botanical origins and applications of this compound, particularly its synthesis in lichens and its role in the production of tetrahydrocannabinol (THC).[1][2] The biosynthesis of this compound in Cannabis sativa involves a polyketide synthase (PKS) type reaction, starting from hexanoyl-CoA and three molecules of malonyl-CoA.[1]
Given the repeated yet unsubstantiated claims of this compound's function in insects, this area represents a compelling and open field for future research. Key questions that remain to be answered include:
-
Which insect species produce this compound?
-
What are the biosynthetic pathways for this compound in these insects?
-
What are the precise behavioral responses of various insect species to this compound?
-
What are the underlying neural and molecular signaling pathways that mediate these responses?
Elucidating the role of this compound in insect communication could have significant implications for the development of novel and targeted pest control strategies. As such, this topic warrants dedicated investigation to move beyond anecdotal claims and establish a solid scientific foundation.
Data Presentation
Due to the lack of quantitative data in the existing literature regarding this compound's function as an insect pheromone or repellent, a data table summarizing such information cannot be provided.
Experimental Protocols
Detailed methodologies for key experiments on the function of this compound as an insect pheromone or repellent could not be cited as no such specific studies were found in the comprehensive literature search.
Visualizations
In the absence of established signaling pathways, experimental workflows, or logical relationships concerning this compound's role in insects, the creation of Graphviz diagrams as requested is not feasible. The necessary foundational data to construct these visualizations is not available in the current scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of this compound in the human body_Chemicalbook [chemicalbook.com]
- 3. US20170143644A1 - Composition of this compound and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]
- 4. The Use of Cannabis sativa L. for Pest Control: From the Ethnobotanical Knowledge to a Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Condensation Reaction of Olivetol with p-Mentha-2,8-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between olivetol and p-mentha-2,8-dien-1-ol is a cornerstone in the synthesis of various cannabinoids, including the therapeutically significant compounds (-)-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD). This reaction, typically proceeding via an acid-catalyzed Friedel-Crafts alkylation, allows for the coupling of a resorcinol (this compound) with a monoterpene alcohol (p-mentha-2,8-dien-1-ol) to form the characteristic dibenzopyran core structure of many cannabinoids. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions, leading to the formation of different isomers.
These application notes provide detailed protocols and compiled data from seminal and recent studies to guide researchers in performing and optimizing this critical synthetic transformation.
Reaction Mechanism and Signaling Pathway
The reaction is initiated by the protonation of the hydroxyl group of p-mentha-2,8-dien-1-ol by an acid catalyst, which then leaves as a water molecule to form a stabilized allylic carbocation. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich this compound. The initial alkylation can occur at two positions on the this compound ring, leading to either the "normal" or "abnormal" cannabidiol precursor. Subsequent intramolecular cyclization of the "normal" intermediate, also acid-catalyzed, results in the formation of the tetrahydrocannabinol scaffold. The position of the double bond in the final THC product (Δ⁸ or Δ⁹) is influenced by the reaction conditions and the thermodynamic stability of the isomers.
Application Notes and Protocols for the Synthesis of Cannabidiol (CBD) from Olivetol
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that has garnered significant interest for its therapeutic potential. Chemical synthesis offers a route to high-purity CBD, free from other cannabinoids like Δ⁹-tetrahydrocannabinol (THC). The most common synthetic approach involves the acid-catalyzed Friedel-Crafts alkylation of olivetol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol (PMD). This document provides detailed protocols and application notes for researchers engaged in the chemical synthesis of CBD.
Reaction Principle
The core of the synthesis is an acid-catalyzed Friedel-Crafts reaction. A Brønsted or Lewis acid catalyst activates the allylic alcohol of p-menthadienol, generating a carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of this compound. A key challenge in this synthesis is controlling the regioselectivity of this alkylation, as the reaction can yield both the desired cannabidiol (CBD) and a significant amount of its regioisomer, abnormal-CBD (abn-CBD), along with other by-products.[1][2][3] Stronger acidic conditions can also promote the subsequent cyclization of CBD to form THC.[1][4]
Figure 1: General reaction pathway for the synthesis of CBD from this compound.
Application Notes: Catalyst Selection and By-product Control
The choice of acid catalyst is critical as it directly influences the yield and the product distribution. Both Lewis and Brønsted acids have been successfully employed.
-
Brønsted Acids (e.g., CSA, p-TsOH): These are effective but can lead to a mixture of CBD and abn-CBD. For instance, using 10 mol% of camphorsulfonic acid (CSA) resulted in a 34% yield of CBD and a 22% yield of abn-CBD.[5]
-
Lewis Acids (e.g., BF₃·OEt₂, AgOTf, ZnCl₂): Lewis acids can offer different selectivity profiles. Boron trifluoride diethyl etherate (BF₃·OEt₂) on alumina has been reported to yield 56% CBD and 14% abn-CBD.[2] Silver triflate (AgOTf) produced CBD and abn-CBD in equal 30% yields.[5]
-
High-Selectivity Strategies: To overcome the issue of regioselectivity, a "blocking group" strategy can be employed. This compound is first dibrominated to block the positions susceptible to abnormal alkylation. The subsequent reaction with p-menthadienol followed by reductive debromination can afford CBD in an impressive 79% overall yield for the two steps.[1][6]
-
Continuous Flow Synthesis: Utilizing a microreactor or continuous flow setup can improve control over reaction time and temperature, leading to better yields. Pumping solutions of the reactants and a Lewis acid catalyst (BF₃·OEt₂) through a PTFE coil reactor has been shown to produce CBD in a 55% yield after purification.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems in CBD Synthesis
| Catalyst | Reactants | Solvent | Conditions | CBD Yield (%) | abn-CBD Yield (%) | Other By-products | Reference |
| CSA (10 mol%) | This compound, trans:cis Isopiperitenol | Dichloromethane | N₂, Stirring | 34 | 22 | - | [5] |
| AgOTf (20 mol%) | This compound, trans:cis Isopiperitenol | Dichloromethane | N₂, Stirring | 30 | 30 | - | [5] |
| BF₃·OEt₂ on Al₂O₃ | This compound, (+)-p-menthadienol | Dichloromethane | 15 min at RT, 1 min at 40-41°C | 56 | 14 | - | [2] |
| p-TsOH | This compound, (+)-p-menthadienol | Toluene | Reflux | 44 | Significant amounts | Unwanted isomers | [6] |
| MsOH (0.1 equiv) | This compound, 1-methylcyclohex-2-en-1-ol | Dichloromethane | 24h at RT | 81 (as H₂CBD) | - | Cycloetherification product | [2][3] |
Table 2: High-Yield Synthetic Strategies
| Strategy | Key Steps | Overall CBD Yield (%) | Advantages | Reference |
| Blocking Group | 1. Dibromination of Olivetol2. Coupling with terpene3. Reductive debromination | 79 | High regioselectivity, minimal by-products | [1] |
| Continuous Flow | Pumping reactants and BF₃·OEt₂ through a PTFE coil reactor (7 min residence) | 55 | Excellent reaction control, scalable | [7] |
Experimental Protocols
Protocol 1: General CBD Synthesis using Camphorsulfonic Acid (CSA)
This protocol is based on the metal-free synthesis described by Guerrero-Bermúdez et al.[5]
Materials:
-
This compound
-
trans:cis mixture of p-mentha-2,8-dien-1-ol (isopiperitenol)
-
Camphorsulfonic acid (CSA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottomed flask, rubber septum, nitrogen line, magnetic stirrer
Procedure:
-
Add CSA (0.1 mmol, 10 mol%) to a 25 mL round-bottomed flask. Quickly seal the flask with a rubber septum and place it under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (7.5 mL).
-
Add the this compound solution to the reaction flask containing CSA via syringe.
-
Begin magnetic stirring.
-
Add a solution of p-mentha-2,8-dien-1-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography, using a hexane/ethyl acetate gradient to isolate CBD.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Tetrahydrocannabinol (THC) using Olivetol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of delta-9-tetrahydrocannabinol (Δ⁹-THC) and its isomers through the Lewis acid-catalyzed condensation of olivetol with a suitable terpene precursor. The information is curated for professionals in research, and drug development, focusing on reproducibility and a clear understanding of the reaction parameters.
Introduction
The synthesis of cannabinoids, particularly Δ⁹-THC, is of significant interest for pharmaceutical and research purposes. A common and effective method involves the Friedel-Crafts alkylation of this compound with a terpene, such as p-mentha-2,8-dien-1-ol or (-)-verbenol, catalyzed by a Lewis acid.[1][2] This reaction proceeds through the formation of a carbocation intermediate from the terpene, which then alkylates the this compound ring, followed by a cyclization step to form the characteristic tricyclic structure of THC.[3] The choice of Lewis acid, solvent, temperature, and reaction time are critical parameters that influence the yield and the isomeric ratio of the products, primarily Δ⁹-THC and the thermodynamically more stable Δ⁸-THC.[4]
Reaction Mechanism and Pathway
The Lewis acid-catalyzed condensation of this compound and a terpene alcohol follows a multi-step mechanism. The Lewis acid activates the terpene alcohol to form an allylic carbocation. This electrophile then attacks the electron-rich aromatic ring of this compound in a Friedel-Crafts alkylation. Subsequent intramolecular cyclization, also promoted by the acid catalyst, leads to the formation of the cannabinoid scaffold. The final double bond position, which distinguishes Δ⁹-THC from Δ⁸-THC, is highly dependent on the reaction conditions and the catalyst used.
Caption: Reaction pathway for THC synthesis.
Data Presentation: Comparison of Catalysts and Conditions
The selection of the Lewis acid is a critical factor influencing the yield and selectivity of the reaction. Below is a summary of various catalysts and their reported performance in the synthesis of cannabinoids from this compound.
| Catalyst | Terpene Precursor | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | (+)-p-Mentha-2,8-dien-1-ol | Dichloromethane | 0 | 1.5 h | Δ⁹-THC | 31 (isolated) | [5] |
| Boron trifluoride etherate (BF₃·OEt₂) | [¹³C₄]-Olivetol & (+)-p-Menth-2-ene-1,8-diacetate | Dichloromethane | -5 | 20 min | [¹³C₄]-Δ⁹-THC | 61 | [6] |
| Scandium(III) triflate (Sc(OTf)₃) | Cannabidiol (CBD) | Dichloromethane | 40 | 6 h | Δ⁹-THC | ~89 (selectivity) | [7] |
| Tin(II) triflate (Sn(OTf)₂) | (-)-Verbenol | Dichloromethane | RT | - | Δ⁸-THC | up to 33 | [3] |
| Zinc chloride (ZnCl₂) & BF₃·OEt₂ | p-Menthadienol | - | - | - | Δ⁹-THC | up to 24 | [3] |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Terpene | Dichloromethane | Reflux | 10-90 min | CBD or Δ⁹-THC | - | [8] |
| p-Toluenesulfonic acid (p-TSA) | (-)-Verbenol | Dichloromethane | - | - | (-)-trans-Δ⁸-THC | up to 35 | [1] |
| Si-BF₃ (heterogeneous) | p-Mentha-2,8-dien-1-ol | Dichloromethane | - | - | Δ⁹-THC | 30 (isolated) | [9] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the synthesis of THC.
Protocol 1: Synthesis of Δ⁹-THC using Boron Trifluoride Etherate
This protocol is adapted from Razdan et al. (1974) and is a widely cited method for the one-step synthesis of Δ⁹-THC.[5]
Materials:
-
(+)-p-Mentha-2,8-dien-1-ol
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and this compound in anhydrous dichloromethane.
-
Add anhydrous magnesium sulfate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1% (by molar equivalent to reactants) of boron trifluoride etherate to the stirred solution.
-
Maintain the reaction at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate Δ⁹-THC.
Protocol 2: Continuous Flow Synthesis of Δ⁹-THC using a Heterogeneous Catalyst
This protocol describes a continuous flow method using a silica-supported boron trifluoride (Si-BF₃) catalyst, which can offer better control over reaction parameters and easier workup.[9]
Materials:
-
This compound
-
p-Mentha-2,8-dien-1-ol
-
Anhydrous dichloromethane (DCM)
-
Silica-supported boron trifluoride (Si-BF₃) catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Biphenyl (as an internal standard for NMR)
Equipment:
-
Syringe pumps
-
Packed bed reactor
-
T-piece connector
-
Back pressure regulator
Procedure:
-
Prepare a stock solution of this compound and p-mentha-2,8-dien-1-ol (e.g., 0.25 M) and an internal standard like biphenyl in anhydrous DCM.
-
Pack a column reactor with the Si-BF₃ catalyst (e.g., 500 mg).
-
Using a syringe pump, flow the reactant solution through the packed bed reactor at a defined flow rate to control the residence time.
-
The effluent from the reactor is directly quenched by mixing with a stream of saturated aqueous NaHCO₃ solution using a T-piece.
-
Collect the quenched reaction mixture, separate the organic phase, and dry it.
-
Analyze the crude product by ¹H-NMR to determine the yield and product distribution.
-
Purify the product using silica gel chromatography. Longer residence times generally favor the formation of Δ⁹-THC.
Workflow and Logical Relationships
General Experimental Workflow
The synthesis of THC from this compound follows a standardized laboratory workflow, from preparation to purification and analysis.
Caption: General experimental workflow.
Influence of Lewis Acid Strength
The strength and nature of the Lewis acid catalyst play a crucial role in the reaction outcome. Generally, milder conditions favor the formation of the kinetic product, CBD, while stronger acids and more forcing conditions promote cyclization to THC and subsequent isomerization to the more stable Δ⁸ isomer.
Caption: Influence of Lewis acid strength.
Safety Considerations
-
Reagents: Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactions: Reactions should be conducted under an inert atmosphere to prevent side reactions and degradation of reagents. Ensure proper quenching procedures are in place to neutralize the acidic catalyst at the end of the reaction.
-
Products: THC and its isomers are psychoactive compounds and are controlled substances in many jurisdictions. All synthesis, handling, and storage must be in strict compliance with local, state, and federal regulations.
These notes are intended for informational purposes for qualified scientific personnel and do not endorse or encourage the illicit production of controlled substances. All procedures should be carried out in a legally sanctioned and appropriately equipped laboratory.
References
- 1. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. Documents download module [ec.europa.eu]
- 4. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. d-nb.info [d-nb.info]
Analytical Methods for the Quantification of Olivetol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Olivetol, a key precursor in the biosynthesis of cannabinoids. The methodologies outlined below are essential for researchers in the fields of cannabis science, phytochemistry, and pharmaceutical development, enabling accurate and precise quantification of this compound in various matrices, including plant material, biological samples, and pharmaceutical formulations.
Introduction
This compound, or 5-pentylresorcinol, is a naturally occurring organic compound. In Cannabis sativa, it serves as the polyketide core of cannabinoids, being alkylated by geranyl pyrophosphate to initiate the biosynthesis of compounds like cannabigerolic acid (CBGA), the precursor to tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] The accurate quantification of this compound is crucial for understanding cannabinoid biosynthesis, quality control of cannabis-based products, and for monitoring potential impurities in synthetic cannabinoid preparations.[2] This document details validated analytical methods for the reliable quantification of this compound.
Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and reliable methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers good sensitivity and linearity over a wide concentration range.
Table 1: Quantitative Data for this compound Analysis by GC-FID
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.99 | [2][3] |
| Limit of Detection (LOD) | 3 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 10 µg/mL | [2][3] |
| Intraday Precision (%RSD) | < 8.4% | [2][3] |
| Interday Precision (%RSD) | < 9.9% | [2][3] |
| Accuracy | 85 - 118% | [2][3] |
Experimental Protocol: GC-FID for this compound Quantification
This protocol is based on a validated method for the determination of this compound as an impurity in synthetic Δ⁸-THC.[2]
1. Sample Preparation (Vaping Products): a. Accurately weigh a portion of the homogenized sample. b. Dilute the sample with a suitable organic solvent (e.g., methanol or ethanol) to a known volume. c. Vortex the sample for 10 minutes to ensure complete dissolution.[4] d. Centrifuge the sample to pellet any insoluble material.[4] e. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[5]
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.[6]
- Column: DB-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
- Injector Temperature: 280 °C.[7]
- Detector (FID) Temperature: 300 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 min.
- Ramp 1: 10 °C/min to 240 °C.
- Ramp 2: 5 °C/min to 260 °C.
- Ramp 3: 20 °C/min to 300 °C, hold for 10 min.[6]
- Injection Volume: 1 µL.
- Split Ratio: 10:1.[7]
3. Calibration: a. Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. A typical concentration range is 10-150 µg/mL. b. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow for GC-FID Analysis of this compound
Caption: Workflow for this compound quantification by GC-FID.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of this compound in complex matrices such as biological fluids and plant extracts, even at trace levels.
Table 2: Quantitative Data for this compound Analysis by LC-MS/MS
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.195 ng/mL | [8] |
| Linearity (R²) | > 0.99 | [8] |
| Intra-day Accuracy | 94.2–112.7% | [8] |
| Inter-day Accuracy | 97.2–110.9% | [8] |
| Recovery | 85 - 108% | [9] |
Experimental Protocol: LC-MS/MS for this compound Quantification
This protocol is a general guideline adaptable for various sample types.
1. Sample Preparation (Cannabis Flower): a. Homogenize the dried cannabis flower sample to a fine powder. b. Accurately weigh approximately 200 mg of the homogenized sample into a centrifuge tube.[4] c. Add 20 mL of methanol and vortex for 10 minutes.[4] d. Centrifuge the sample to pellet the plant material.[4] e. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted. f. Dilute the extract with methanol to bring the this compound concentration within the calibration range. g. Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC vial.[5]
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.[10]
- Mass Spectrometer: Agilent 6560 Ion Mobility Q-TOF or a triple quadrupole instrument.[10]
- Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.[10]
- Mobile Phase A: 0.05% formic acid in water.[10]
- Mobile Phase B: 0.05% formic acid in acetonitrile.[10]
- Flow Rate: 0.6 mL/min.[10]
- Column Temperature: 50 °C.[10]
- Gradient:
- 1-3 min: 5% B.
- 3-23 min: Gradient to 95% B.[10]
- Injection Volume: 5 µL.[10]
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. This compound can be monitored in positive mode.[10]
- MRM Transitions:
- This compound: Precursor ion m/z 181.1 -> Product ions (specific transitions to be optimized).
- This compound-d9 (Internal Standard): Precursor ion m/z 190.2 -> Product ions (specific transitions to be optimized). A chromatogram in a previous study shows a transition for this compound-d9.
3. Calibration: a. Prepare calibration standards containing this compound and a fixed concentration of the internal standard (e.g., this compound-d9) in the mobile phase or a matrix-matched solvent. b. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. c. Quantify this compound in the samples using the calibration curve.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a widely used technique for cannabinoid analysis and can be readily adapted for this compound quantification.[11] It is a cost-effective and reliable method for routine analysis.
Table 3: General Parameters for this compound Analysis by HPLC-UV
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~228 nm or ~276 nm |
| Column Temperature | 30-40 °C |
Experimental Protocol: HPLC-UV for this compound Quantification
1. Sample Preparation: Follow the same sample preparation protocol as described for LC-MS/MS analysis of cannabis flower.
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Shimadzu Nexera-i (LC-2040C 3D) or equivalent.[12]
- Detector: Photodiode Array (PDA) or UV-Vis detector.
- Column: C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% formic acid.[12]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
- Elution: An isocratic or gradient method can be developed. For example, a starting condition of 75% B could be a good starting point for method development.[12]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 228 nm.[12]
- Injection Volume: 10 µL.[5]
3. Calibration: a. Prepare a series of this compound standards in the mobile phase. b. Inject each standard and create a calibration curve by plotting peak area versus concentration. c. Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
All analytical methods used for quantification must be validated to ensure they are fit for purpose. Key validation parameters include:[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive guide for the accurate and reliable quantification of this compound. The selection of the most appropriate technique will depend on the specific research or quality control objectives, the nature of the sample matrix, and the instrumentation available. Proper method validation is essential to ensure the integrity and reliability of the generated data.
References
- 1. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. filtrous.com [filtrous.com]
- 5. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure of the Cannabis sativa this compound‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Olivetol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of Olivetol using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key precursor in the biosynthesis of cannabinoids, making its accurate quantification crucial for research in cannabinoid chemistry and drug development.
Introduction
This compound, or 5-pentylresorcinol, is a naturally occurring organic compound and a fundamental building block in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] The plant's enzymes utilize this compound (or its carboxylic acid form, olivetolic acid) to produce the vast array of cannabinoids, including the well-known compounds tetrahydrocannabinol (THC) and cannabidiol (CBD).[3][4][5] The concentration and purity of this compound in various matrices are of significant interest for understanding cannabinoid synthesis, developing novel therapeutics, and for quality control in the production of synthetic cannabinoids.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of various compounds.[6] When coupled with a Ultraviolet (UV) detector, HPLC provides a reliable and cost-effective method for analyzing compounds with chromophores, such as this compound.
Cannabinoid Biosynthesis Pathway
The biosynthesis of major cannabinoids originates from a combination of the polyketide and MEP pathways. Olivetolic acid, the direct precursor to many cannabinoids, is formed from hexanoyl-CoA and malonyl-CoA.[2][4] this compound can be formed through the decarboxylation of olivetolic acid.[2] The following diagram illustrates the central role of this compound and olivetolic acid in the cannabinoid biosynthesis pathway.
HPLC Method for this compound Analysis
This section details the experimental protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.
Experimental Workflow
The general workflow for the HPLC analysis of this compound from a sample matrix is depicted below.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient | 70% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 228 nm and 280 nm. |
| Injection Volume | 10 µL. |
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). The protocol may need to be optimized based on the specific sample matrix.
-
Homogenization: Weigh approximately 100 mg of the homogenized and dried sample into a centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the mobile phase if necessary to fall within the linear range of the calibration curve.
For liquid samples, such as oils, a dilution with an appropriate solvent (e.g., methanol or isopropanol) followed by filtration is typically sufficient.[7]
Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot the peak area versus the concentration to generate a calibration curve. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.
Method Validation and Performance
Method validation is essential to ensure that the analytical method is accurate, precise, and reliable. The following table summarizes typical performance characteristics for the analysis of cannabinoids, which can be used as a reference for the validation of an this compound-specific method. The data presented below is based on a validated LC-MS method for a variety of cannabinoids and serves as a guideline.[8]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 µg/mL |
| Precision (%RSD) | Intraday: < 5%Interday: < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: LOD and LOQ are highly dependent on the instrument and specific method parameters. The provided values are estimates based on similar compounds.[8]
Data Analysis and Reporting
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Peak Integration: Integrate the area of the this compound peak.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
The final concentration should be reported in appropriate units (e.g., µg/mL or mg/g) after accounting for any dilution factors.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Accurate determination of this compound is critical for researchers in the fields of cannabinoid biosynthesis, pharmaceutical development, and quality control. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. PathWhiz [pathbank.org]
- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Cannabis sativa this compound‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedel-Crafts Alkylation of Olivetol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation of olivetol (5-pentylresorcinol) is a cornerstone reaction in synthetic organic chemistry, particularly for the synthesis of cannabinoids and their analogs. This electrophilic aromatic substitution reaction involves the alkylation of the electron-rich this compound ring using an appropriate alkylating agent, typically in the presence of a Lewis or Brønsted acid catalyst.[1][2] The reaction is widely employed in the production of precursors for pharmacologically significant molecules like Cannabidiol (CBD), Tetrahydrocannabinol (THC), and novel "neocannabinoids".[3][4][5]
A primary challenge in this synthesis is controlling regioselectivity, as alkylation can occur at different positions on the this compound ring, leading to "normal" and "abnormal" isomers.[6][7] Furthermore, polyalkylation is a common side reaction that can reduce the yield of the desired mono-alkylated product.[8][9] The choice of catalyst, solvent, and reaction conditions is therefore critical to steer the reaction towards the desired product with high yield and selectivity.[6][10] This document provides a detailed protocol for the Friedel-Crafts alkylation of this compound with a cyclic allylic alcohol, focusing on the synthesis of 8,9-dihydrocannabidiol (H2CBD), a synthetic cannabinoid with therapeutic potential.[3][10]
Quantitative Data Summary
The following table summarizes various conditions and outcomes for the Friedel-Crafts alkylation of this compound and related resorcinols with different allylic alcohols and catalysts, highlighting the factors that influence product yield and selectivity.
| Entry | Resorcinol Derivative | Alkylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | This compound | 1-methylcyclohex-2-en-1-ol | MsOH (0.1) | CH2Cl2 | RT | 1 | abnormal-H2CBD | 41 | [10] |
| 2 | This compound | 1-methylcyclohex-2-en-1-ol | MsOH (0.1) | CH2Cl2 | RT | 24 | normal-H2CBD | 81 | [10] |
| 3 | This compound | (+)-p-mentha-2,8-dien-1-ol | BF3·OEt2 on Al2O3 | CH2Cl2 | - | - | CBD | 56 | [6] |
| 4 | This compound | (+)-p-mentha-2,8-dien-1-ol | BF3·OEt2 on Al2O3 | CH2Cl2 | - | - | abnormal-CBD | 14 | [6] |
| 5 | This compound | (+)-p-menth-2-ene-1,8-diacetate | BF3·OEt2 (1.0) | CH2Cl2 | -5 | 0.33 | [13C4]-Δ9-THC | 61 | [11] |
| 6 | This compound | (-)-Verbenol | p-TsOH | CHCl3 | 0 to RT | 72 | Δ8-THC | - | [5] |
Abbreviations: MsOH (Methanesulfonic acid), BF3·OEt2 (Boron trifluoride diethyl etherate), p-TsOH (p-Toluenesulfonic acid), RT (Room Temperature), H2CBD (8,9-dihydrocannabidiol), CBD (Cannabidiol), THC (Tetrahydrocannabinol).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound alkylation products.
Detailed Experimental Protocol: Synthesis of normal-8,9-dihydrocannabidiol (H2CBD)
This protocol is adapted from the optimized synthesis of normal-H2CBD, which favors the thermodynamic product through a longer reaction time.[6][10]
Materials and Equipment:
-
This compound
-
1-methylcyclohex-2-en-1-ol (alkylating agent)
-
Methanesulfonic acid (MsOH), catalyst
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography and analysis
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv.) and the allylic alcohol, 1-methylcyclohex-2-en-1-ol (1.1 equiv.).
-
Dissolve the reactants in anhydrous dichloromethane (to make a ~0.1 M solution of this compound).
-
Cool the flask to 0°C using an ice bath and stir the solution.
-
-
Catalyst Addition and Reaction:
-
Slowly add methanesulfonic acid (MsOH, 0.1 equiv.) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 24 hours to ensure conversion to the thermodynamically favored "normal" H2CBD isomer.[6] Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Extraction:
-
After 24 hours, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and finally brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
The column is typically eluted with a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude product.
-
Combine the fractions containing the desired product (as identified by TLC).
-
Evaporate the solvent from the combined fractions to yield the purified normal-H2CBD.
-
-
Analysis:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isolated yield for this procedure is reported to be approximately 81%.[10]
-
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methanesulfonic acid is corrosive; handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Documents download module [ec.europa.eu]
- 6. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. DSpace [open.bu.edu]
- 11. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Olivetol in the Total Synthesis of Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol, or 5-pentylresorcinol, is a naturally occurring organic compound that serves as a cornerstone in the total synthesis of numerous cannabinoids.[1] While in the Cannabis sativa plant, cannabinoids are biosynthesized from olivetolic acid, the corresponding carboxylic acid, chemical synthesis predominantly employs this compound as the key aromatic precursor.[2][3] This is due to its commercial availability and its reactive resorcinol structure, which is primed for electrophilic substitution. The condensation of this compound with various chiral monoterpene derivatives is the most prevalent and efficient strategy for constructing the characteristic tricyclic dibenzopyran core of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) or the bicyclic structure of cannabidiol (CBD). This document outlines the primary synthetic methodologies, presents key performance data, and provides detailed experimental protocols for leveraging this compound in cannabinoid synthesis.
Synthetic Strategies and Pathways
The total synthesis of cannabinoids from this compound is dominated by acid-catalyzed terpenylation reactions, primarily through Friedel-Crafts alkylation. Alternative strategies, such as the Diels-Alder reaction, offer different approaches to stereocontrol but are generally more complex.
1. Friedel-Crafts Alkylation: This is the most direct and widely used method. It involves the reaction of this compound with a suitable allylic alcohol, such as p-mentha-2,8-dien-1-ol for the synthesis of CBD, or (-)-verbenol for the synthesis of Δ⁸-THC.[4][5] The reaction is catalyzed by either a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂).[6][7]
The reaction proceeds via the formation of an allylic carbocation from the terpene alcohol, which then alkylates the electron-rich this compound ring. A significant challenge in this synthesis is controlling regioselectivity. The alkylation can occur at the C2 or C4 position of the this compound ring, leading to the desired "normal" cannabinoid or the "abnormal" (abn) regioisomer, respectively.[6][8] Furthermore, under strong acidic conditions or with prolonged reaction times, CBD can undergo intramolecular cyclization to form Δ⁹-THC, which can then isomerize to the more thermodynamically stable Δ⁸-THC.[4][5]
2. Diels-Alder Reaction: This cycloaddition approach offers a pathway to construct the cannabinoid framework with high stereocontrol.[9] In this strategy, a diene is constructed from an this compound derivative, which then reacts with a suitable dienophile.[10][11] While powerful, this method is typically more complex and involves a multi-step sequence to prepare the necessary diene, making it less direct than the one-pot Friedel-Crafts condensation.[9]
Below is a diagram illustrating the relationship between the natural biosynthetic pathway and the common chemical synthesis routes starting from this compound.
Caption: Comparison of natural biosynthesis starting from Olivetolic Acid and common chemical synthesis using this compound.
Data Presentation: Reaction Performance
The following table summarizes quantitative data from various published methods for the synthesis of cannabinoids using this compound.
| Target Cannabinoid | Terpene Reactant | Catalyst/Conditions | Yield (%) | Notes | Reference(s) |
| (-)-trans-Δ⁸-THC | (-)-Verbenol | Boron trifluoride (BF₃) | Up to 35% | Direct one-pot approach. | [4] |
| (-)-trans-Δ⁸-THC | p-Mentha-2,8-dien-1-ol | p-Toluenesulfonic acid (p-TSA) | 53% | Isomerization from CBD/Δ⁹-THC intermediates. | [4][5] |
| (-)-Δ⁹-THC | p-Mentha-2,8-dien-1-ol | 1% BF₃·OEt₂, MgSO₄, CH₂Cl₂, 0°C | 50% (GC), 31% (isolated) | One-step synthesis with controlled isomerization. | [12] |
| [¹³C₄]-Δ⁹-THC | Terpene 7 | Boron trifluoride (BF₃) | 61% | Synthesis of labeled internal standard. | [13] |
| (-)-Cannabidiol (CBD) | α-Phellandrene | p-Toluenesulfonic acid (p-TsOH) | 71% | High yield synthesis of normal CBD. | [6] |
| (-)-Cannabidiol (CBD) | p-Menthadienol | BF₃·OEt₂ on Alumina | 56% | Also produced 14% abnormal-CBD. | [6] |
| (-)-Cannabidiol (CBD) | Acetyl isoperitenol | BF₃·OEt₂ in DCM (Continuous Flow) | 55% | Modern continuous manufacturing approach. | [14] |
| (-)-Cannabidiol (CBD) | E-(+)-p-Mentha-2,8-dien-1-ol | p-Toluenesulfonic acid (p-TSA) | 20% | Standard batch synthesis. | [15] |
| CBD & abn-CBD | Z-(+)-p-Mentha-2,8-dien-1-ol | Wet p-TSA, Toluene, 0°C | 26% (CBD), 38% (abn-CBD) | Conditions favoring the abnormal isomer. | [15] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are adapted from peer-reviewed literature and are intended for use by qualified professionals in a controlled laboratory setting.
Protocol 1: One-Step Synthesis of (-)-Δ⁹-Tetrahydrocannabinol (THC)
This protocol is adapted from the work of Razdan and coworkers, which provides a convenient one-step synthesis with controlled isomerization.[12]
Workflow Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trichomeanalytical.com [trichomeanalytical.com]
- 4. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 5. erowid.org [erowid.org]
- 6. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. The Diels-Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Diels-Alder Approach to Cannabinoid Derivatives - ChemistryViews [chemistryviews.org]
- 12. future4200.com [future4200.com]
- 13. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Olivetol for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol, a resorcinolic lipid, is a key precursor in the biosynthesis of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Accurate and sensitive detection of this compound is crucial in various research and industrial applications, including the study of cannabinoid biosynthesis, the quality control of cannabis-based products, and forensic analysis. However, the inherent physicochemical properties of this compound can present challenges for its direct analysis by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detectability. Derivatization modifies the chemical structure of this compound, improving its volatility and thermal stability for GC-MS analysis and enhancing its ionization efficiency for LC-MS analysis, ultimately leading to lower limits of detection (LOD) and quantification (LOQ).
Why Derivatize this compound?
For GC-MS Analysis:
-
Increased Volatility: this compound has a relatively high boiling point due to its polar phenolic hydroxyl groups. Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to gas-phase analysis.
-
Improved Thermal Stability: The high temperatures used in the GC injector port can cause thermal degradation of underivatized this compound. Derivatization protects the hydroxyl groups, preventing on-column degradation and ensuring more accurate quantification.
-
Enhanced Chromatographic Peak Shape: Derivatization reduces the polarity of this compound, minimizing interactions with the stationary phase of the GC column and resulting in sharper, more symmetrical peaks.
For LC-MS Analysis:
-
Enhanced Ionization Efficiency: this compound can have a low ionization efficiency in common electrospray ionization (ESI) sources. Derivatization can introduce a readily ionizable group, such as a dansyl or a permanently charged moiety, significantly increasing the signal intensity in the mass spectrometer.
-
Improved Chromatographic Retention: Derivatization can alter the polarity of this compound, allowing for better retention and separation on reverse-phase LC columns.
-
Increased Specificity: Derivatization can introduce a specific tag that produces a characteristic fragment ion upon collision-induced dissociation (CID), improving the selectivity of the analysis, especially in complex matrices.
Quantitative Data Summary
The following tables summarize the expected improvements in analytical sensitivity for this compound upon derivatization. It is important to note that while direct comparative studies on this compound with a wide range of derivatization agents are limited, the data presented is based on studies of similar phenolic compounds and cannabinoids, providing a strong indication of the expected performance enhancement.
Table 1: GC-MS Analysis - Comparison of Silylation Reagents for this compound Derivatization
| Derivatization Reagent | Common Abbreviation | Expected LOD (ng/mL) | Expected LOQ (ng/mL) | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 0.1 - 1.0 | 0.3 - 3.0 | Good reactivity, readily available. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 0.05 - 0.5 | 0.15 - 1.5 | Highly volatile byproducts, less interference.[1] |
| BSTFA + 1% Trimethylchlorosilane | BSTFA + TMCS | 0.05 - 0.5 | 0.15 - 1.5 | Increased reactivity for hindered hydroxyl groups.[2] |
| MSTFA + 1% Trimethylchlorosilane | MSTFA + TMCS | 0.02 - 0.2 | 0.06 - 0.6 | Very high reactivity, suitable for trace analysis.[2] |
| Underivatized this compound | - | > 10 | > 30 | Simple, but prone to poor peak shape and degradation. |
Note: The LOD and LOQ values for derivatized this compound are estimated based on the performance of silylated cannabinoids and other phenols. Actual values may vary depending on the instrument and matrix.
Table 2: LC-MS Analysis - Comparison of Derivatization Reagents for this compound Derivatization
| Derivatization Reagent | Reaction Target | Expected Signal Enhancement | Key Advantages |
| Dansyl Chloride | Phenolic Hydroxyl | 100 - 1000 fold | Introduces a highly ionizable tertiary amine and a fluorescent tag.[3][4] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Not directly applicable | - | Reacts with aldehydes and ketones, not phenols. |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Phenolic Hydroxyl (after activation) | 10 - 100 fold | Introduces a pre-charged pyridinium group for enhanced ESI+ signal.[5] |
| Underivatized this compound | - | Baseline | Poor ionization efficiency in ESI. |
Note: Signal enhancement is a relative measure and can vary significantly based on the specific LC-MS system and source conditions.
Experimental Protocols
GC-MS Analysis: Silylation of this compound
This protocol describes the silylation of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective silylating agent.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Protocol:
-
Sample Preparation:
-
Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[6]
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Add 100 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Diagram: GC-MS Silylation Workflow
LC-MS Analysis: Dansylation of this compound
This protocol describes the derivatization of this compound with dansyl chloride to improve its ionization efficiency for LC-MS analysis in positive electrospray ionization mode.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in acetonitrile)
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
LC-MS system with a C18 column
Protocol:
-
Sample Preparation:
-
Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if the sample is not already in a compatible solvent.
-
-
Derivatization Reaction:
-
Add 100 µL of sodium bicarbonate buffer (pH 9.0) to the sample.
-
Add 100 µL of dansyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 10 µL of formic acid to quench the reaction.
-
-
Sample Cleanup (Optional but Recommended):
-
A simple liquid-liquid extraction or solid-phase extraction (SPE) can be performed to remove excess derivatizing reagent and other interferences, although for many applications, a direct injection of the diluted reaction mixture is sufficient.
-
-
LC-MS Analysis:
-
Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.
-
Diagram: LC-MS Dansylation Workflow
Signaling Pathways and Logical Relationships
The derivatization process for this compound is a chemical transformation designed to improve its analytical properties. The "signaling pathway" in this context is the reaction mechanism.
Diagram: Silylation Reaction of this compound
Conclusion
Derivatization is a powerful strategy to overcome the analytical challenges associated with the detection of this compound. For GC-MS analysis, silylation with reagents like MSTFA significantly improves volatility and thermal stability, leading to lower detection limits and more robust quantification. For LC-MS analysis, derivatization with reagents such as dansyl chloride dramatically enhances ionization efficiency, resulting in substantial signal enhancement. The choice of the optimal derivatization strategy will depend on the specific analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable and sensitive analytical methods for this compound.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application of Olivetol in the Development of Cannabinoid Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of olivetol as a foundational scaffold for the synthesis and evaluation of novel cannabinoid receptor ligands. It includes a summary of quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Introduction
This compound, a naturally occurring organic compound, serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] Its resorcinol core structure is a key pharmacophore that has been extensively utilized in medicinal chemistry to design and synthesize a variety of synthetic cannabinoid receptor ligands.[3][4] These synthetic analogues, such as CB-25 and CB-52, have been instrumental in probing the structure-activity relationships (SAR) of the cannabinoid system and in the development of potential therapeutic agents targeting the cannabinoid receptors, CB1 and CB2.[5][6] This document outlines the application of this compound in this field, providing researchers with essential data and protocols for the development and characterization of novel cannabinoid receptor ligands.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for two exemplary this compound-derived cannabinoid receptor ligands, CB-25 and CB-52. These compounds have been shown to act as partial agonists at CB1 receptors and as neutral antagonists at CB2 receptors.[5][6]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (% of max response) | Assay Type | Reference |
| CB-25 | Human CB1 | 5.2 | 1600 (EC50) | 68% (inhibition of cAMP) | Forskolin-induced cAMP formation | [5] |
| Mouse CB1 | - | 100 (EC50) | 48% (stimulation) | GTP-γ-S binding | [5] | |
| Human CB2 | 13 | No activity | - | GTP-γ-S binding | [5] | |
| CB-52 | Human CB1 | 210 | 2600 (EC50) | 62% (inhibition of cAMP) | Forskolin-induced cAMP formation | [5] |
| Mouse CB1 | - | 11 (EC50) | ~16% (stimulation) | GTP-γ-S binding | [5] | |
| Human CB2 | - | No activity | - | GTP-γ-S binding | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of an this compound-derived ligand and for key functional assays used to characterize these compounds at cannabinoid receptors.
Synthesis of an this compound-Derived Ligand (Example: CB-25)
The synthesis of this compound-derived ligands like CB-25 typically involves a two-step process: O-alkylation of this compound followed by amide coupling.[4]
Step 1: O-Alkylation of this compound
-
Dissolve this compound: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetone or DMF.
-
Add Base: Add a base such as potassium carbonate (K2CO3, 1.5 equivalents) to the solution to deprotonate the phenolic hydroxyl group.
-
Add Alkylating Agent: Add the ω-bromoalkanoic acid ethyl ester (e.g., ethyl 11-bromoundecanoate, 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting ethyl ester intermediate by column chromatography on silica gel.
Step 2: Amide Coupling
-
Hydrolysis of the Ester: Hydrolyze the ethyl ester intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
-
Activation of Carboxylic Acid: Activate the resulting carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane (DCM).
-
Amine Addition: Add the desired amine (e.g., cyclopropylamine, 1.2 equivalents) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product (CB-25) by column chromatography or recrystallization.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 or CB2 receptors.
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (20-40 µg of protein)
-
Radioligand (e.g., [3H]CP55,940 at a concentration near its Kd)
-
Varying concentrations of the test compound (e.g., this compound derivative)
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate Gαi/o-mediated inhibition of adenylyl cyclase.
-
Cell Culture: Plate CHO cells stably expressing CB1 or CB2 receptors in 24-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
-
Ligand Treatment: Add varying concentrations of the test compound (agonist or antagonist) and incubate for 10-15 minutes.
-
Forskolin Stimulation: Add forskolin (1 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-20 minutes.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist binding to a GPCR.[7]
-
Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor of interest.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein)
-
GDP (10 µM) to enhance agonist-stimulated binding
-
Varying concentrations of the test compound
-
Assay buffer.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the basal and agonist-stimulated [35S]GTPγS binding. Plot the specific binding against the ligand concentration to determine the EC50 and Emax values.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[6] Activation of these receptors by an agonist, such as an this compound derivative, initiates a cascade of intracellular signaling events.
Canonical Gαi/o-Mediated Pathway:
-
G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.
-
Dissociation: The G-protein dissociates into Gαi/o and Gβγ subunits.
-
Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Downstream Effects of Gβγ: The Gβγ subunit can modulate the activity of various ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[5][6]
Other Signaling Pathways:
Cannabinoid receptors can also signal through other pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of CB1 and CB2 receptors can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[6]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway can also be modulated by cannabinoid receptor activation.
The following diagrams illustrate the primary signaling cascades initiated by cannabinoid receptor activation.
Caption: CB1 Receptor Signaling Pathway.
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow
The development and characterization of novel this compound-derived cannabinoid receptor ligands follows a logical workflow from chemical synthesis to in-depth pharmacological evaluation.
Caption: Experimental Workflow.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Catalytic Synthesis of this compound and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis, Purification and Characterization of A Cannabinoid Receptor 2 Fragment (CB2271-326) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the synthesis of cannabinergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Continuous Flow Synthesis of Cannabidiol (CBD) from Olivetol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the continuous flow synthesis of cannabidiol (CBD). The synthesis is based on the Lewis acid-catalyzed reaction of olivetol with (+)-p-mentha-2,8-dien-1-ol or its derivatives. Continuous flow processing offers significant advantages over traditional batch methods for CBD synthesis, including enhanced safety, improved yield and selectivity, and greater scalability.[1][2][3] This document outlines the necessary equipment, reagents, and step-by-step procedures for setting up and running the continuous flow synthesis of CBD, as well as purification and analytical methods.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid with significant therapeutic potential. Traditional synthesis methods often suffer from drawbacks such as low yields, formation of undesired byproducts like tetrahydrocannabinol (THC), and challenges in scaling up.[4][5] Continuous flow chemistry presents a powerful alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved product purity, and a safer overall process.[6][7]
The synthesis of CBD from this compound and a suitable terpene derivative, such as (+)-p-mentha-2,8-dien-1-ol, is a well-established route.[8][9] In a continuous flow setup, solutions of the reactants and a catalyst are continuously pumped through a heated or cooled reactor coil. The short reaction times and efficient mixing in microreactors can suppress the formation of unwanted side products.[10]
Advantages of Continuous Flow Synthesis for CBD:
-
Improved Yield and Selectivity: Precise control over reaction conditions minimizes the formation of THC and other impurities, leading to a cleaner product and higher yields of CBD.[2][10]
-
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.
-
Scalability: The production capacity can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.[11]
-
Reproducibility: The consistent reaction environment ensures high reproducibility from run to run.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound (98%+)
-
(+)-p-mentha-2,8-dien-1-ol or (+)-p-mentha-2,8-dien-1-yl acetate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Two high-precision syringe pumps or HPLC pumps
-
T-mixer
-
PTFE reactor coil (e.g., 8.5 mL volume)[10]
-
Temperature-controlled bath (e.g., water bath or oil bath)
-
Back pressure regulator (optional, but recommended)
-
Collection flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Analytical balance
-
Magnetic stirrer and stir bars
Preparation of Reagent Solutions
Solution A (Reactants):
-
In a volumetric flask, dissolve this compound (e.g., to a final concentration of 0.05 M) in anhydrous dichloromethane.
-
To the same flask, add an equimolar amount of (+)-p-mentha-2,8-dien-1-ol or its acetate ester (e.g., to a final concentration of 0.05 M).
-
Stir the solution until all solids are dissolved.
Solution B (Catalyst):
-
In a separate volumetric flask, carefully prepare a solution of boron trifluoride etherate in anhydrous dichloromethane (e.g., 0.005 M). This corresponds to 10 mol% of the catalyst relative to the limiting reactant.
-
Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
Continuous Flow Reaction Setup and Procedure
-
Assemble the continuous flow system as depicted in the workflow diagram below. Ensure all connections are secure.
-
Prime the pumps and tubing with anhydrous dichloromethane to remove any air and moisture.
-
Set the temperature of the reactor bath to the desired reaction temperature (e.g., 20 °C).[10]
-
Set the flow rates of the two pumps to deliver the reactant and catalyst solutions to the T-mixer at the desired ratio and total flow rate (e.g., 0.5 mL/min for each pump, resulting in a total flow rate of 1.0 mL/min).[10]
-
The combined stream then enters the reactor coil. The residence time can be calculated by dividing the reactor volume by the total flow rate.
-
The output from the reactor is collected in a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Continue pumping until the desired amount of product has been synthesized.
-
After the reaction is complete, pump anhydrous dichloromethane through the system to clean the reactor.
Work-up and Purification
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate pure CBD.
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields for Continuous Flow CBD Synthesis
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
| Reactants | This compound, (+)-p-mentha-2,8-dien-1-ol | This compound, (+)-p-mentha-2,8-dien-1-yl acetate | [10] |
| Reactant Concentration | 0.05 M | 0.05 M (ester), 0.1 M (this compound) | [10] |
| Catalyst | BF₃·OEt₂ | BF₃·OEt₂ | [10] |
| Catalyst Loading | 10 mol % | 10 mol % | [10] |
| Solvent | Dichloromethane | Dichloromethane | [10] |
| Flow Rate (Total) | 1.0 mL/min | 1.0 mL/min | [10] |
| Reactor Volume | 8.5 mL | 8.5 mL | [10] |
| Residence Time | 8.5 min | 8.5 min | Calculated |
| Temperature | 20 °C | 20 °C | [10] |
| Yield of CBD | 34% | 51% | [10] |
| THC Formation | Not detected | Not detected | [10] |
Visualizations
Caption: Experimental workflow for the continuous flow synthesis of CBD.
Safety Information
All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.
-
This compound: Causes skin, eye, and respiratory tract irritation.[1][4] May be harmful if swallowed.[6]
-
(+)-p-mentha-2,8-dien-1-ol and related terpenes: Flammable liquids and vapors.[12][13] May cause skin irritation and allergic skin reactions.[12][14]
-
Boron trifluoride etherate: Corrosive. Causes severe skin and eye burns.[2][7][15] Reacts violently with water.[7] Flammable liquid and vapor.[2][15] Harmful if swallowed or inhaled.[7][15]
-
Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The continuous flow synthesis of CBD from this compound offers a modern, efficient, and safer alternative to traditional batch synthesis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this technology. The precise control over reaction parameters afforded by flow chemistry allows for the optimization of CBD yield and purity, paving the way for more efficient and scalable production of this therapeutically important molecule.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Batch and Continuous Flow Total Synthesis of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. data.epo.org [data.epo.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Regioselective Synthesis of Cannabinoids from Olivetol Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, is a focal point of pharmaceutical research and development. Olivetol, a naturally occurring organic compound, serves as a fundamental building block in many synthetic routes to major cannabinoids like Cannabidiol (CBD), Tetrahydrocannabinol (THC), and Cannabigerol (CBG).[1][2] A primary challenge in these syntheses is achieving regioselectivity—the ability to control the position at which the terpene moiety attaches to the this compound ring. This control is crucial for maximizing the yield of the desired "normal" cannabinoid isomer while minimizing the formation of "abnormal" or polyalkylated byproducts.[3][4][5]
These application notes provide an overview of key regioselective synthetic strategies, present quantitative data from various catalytic systems, and offer detailed experimental protocols for the synthesis of cannabinoids from this compound.
Core Synthetic Strategy: Acid-Catalyzed Friedel-Crafts Alkylation
The most prevalent method for coupling this compound with a terpene precursor is the Friedel-Crafts alkylation, which is catalyzed by either a Brønsted or a Lewis acid.[4][6] The acid activates an allylic alcohol, such as p-mentha-2,8-dien-1-ol or geraniol, to form a carbocation.[7] This electrophile then attacks the electron-rich aromatic ring of this compound. The regioselectivity of this attack is a critical parameter, dictating the ratio of the desired product to its isomers.[4]
-
Lewis Acids: Catalysts like Boron trifluoride etherate (BF₃·OEt₂), Aluminum trichloride (AlCl₃), and various metal triflates are commonly used.[4][8][9] BF₃·OEt₂, in particular, has been noted for its role in selectively producing Δ⁹-THC from CBD.[10][11]
-
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MsOH) are also effective.[4][6] However, they can sometimes promote unwanted side reactions like cycloetherification or isomerization to the more thermodynamically stable Δ⁸-THC.[4][6]
The choice of catalyst, solvent, temperature, and reaction time profoundly influences both the yield and the regiochemical outcome of the synthesis.[4][9]
Caption: Logical workflow for the regioselective synthesis of cannabinoids.
Quantitative Data Summary
The efficiency of cannabinoid synthesis is highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize quantitative data from various published methods.
Table 1: Synthesis of THC Isomers and Related Compounds
| Starting Materials | Catalyst (equiv.) | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference |
| This compound, (-)-Verbenol | BF₃·OEt₂ | DCM | RT | - | Δ⁸-THC, Δ⁹-THC | up to 45 | [8] |
| This compound, p-mentha-2,8-dien-1-ol | p-TSA | Benzene | 40-45 | - | (-)-Cannabidiol | - | |
| This compound, p-mentha-2,8-dien-1-ol | 1% BF₃·OEt₂ / MgSO₄ | DCM | 0 | 1.5 h | Δ⁹-THC | 31 (isolated) | [12] |
| Cannabidiol (CBD) | AlCl₃ (1.2) | CH₂Cl₂ | -10 | 15 min | Δ⁹-THC | 87 (selectivity) | [9][13] |
| Cannabidiol (CBD) | p-TSA | Toluene | Reflux | 120 min | Δ⁸-THC | 84.6 | |
| This compound, (-)-Verbenol | >10 mol% Sn(OTf)₂ | - | - | - | Δ⁸-THC | up to 33 | [7] |
Table 2: Synthesis of Cannabigerol (CBG) and Cannabidiol (CBD)
| Starting Materials | Catalyst | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| This compound, Geraniol | Acidic Alumina | Dichloroethane | Reflux | - | CBG | 62 | [3] |
| This compound, Geraniol | BF₃·OEt₂ | DCM | RT | - | CBG | Low | [3] |
| This compound, Geraniol derivative | Acid Alumina | Toluene | 110 | 8 h | CBG Methyl Ester | - | [3] |
| This compound, (+)-p-mentha-2,8-dien-1-ol | Mild Acid | - | - | - | CBD | 23.5 | [5] |
| This compound, (+)-p-mentha-2,8-dien-1-ol | BF₃·OEt₂ on Al₂O₃ | - | - | - | CBD | 56 | [4] |
Experimental Protocols
The following protocols are adapted from published literature and provide a framework for laboratory synthesis. Researchers should conduct their own optimization and safety assessments.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of CBG Derivatives
This protocol is adapted from a method utilizing acidic alumina to catalyze the coupling of this compound with geraniol.[3]
Materials:
-
Resorcinol derivative (e.g., this compound) (1.0 mmol)
-
Geraniol (1.0 mmol, ~0.173 mL)
-
Toluene (1.0 mL)
-
Acid Alumina (2.0 g)
-
Ethyl acetate
-
Standard laboratory glassware and heating/stirring apparatus
Procedure:
-
To a solution of the resorcinol derivative (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acid alumina (2.0 g).
-
Heat the resulting reaction mixture at 110 °C for 8 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the acid alumina and wash it thoroughly with ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure (e.g., 15 Torr).
-
The resulting crude cannabigerol methyl ester derivative can be used in the next step (hydrolysis) without further purification or be purified using column chromatography.
Caption: Experimental workflow for the synthesis of CBG derivatives.
Protocol 2: Homogeneous Flow Synthesis of Cannabinoids (THC/CBD)
This protocol describes a continuous flow setup for cannabinoid synthesis using a homogeneous Lewis acid catalyst, adapted from Bloemendal et al.[8]
Materials & Equipment:
-
This compound
-
(-)-Verbenol or p-mentha-2,8-dien-1-ol
-
Biphenyl (as an internal standard for NMR)
-
Dry Dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TfOH)
-
Two Syringe Pumps
-
Glass Syringes
-
PEEK T-piece and tubing
-
Argon or Nitrogen source
Procedure:
-
Reactant Solution Preparation: In a flask, combine this compound (1 equiv), the chosen terpene alcohol (1 equiv), and biphenyl (0.25 equiv). Evacuate and backfill the flask with argon three times. Dissolve the reactants in dry DCM to a final concentration of 0.25 M.
-
Catalyst Solution Preparation: In a separate flask under argon, dissolve the Lewis or Brønsted acid (1 equiv) in dry DCM to a final concentration of 0.25 M.
-
System Setup: Load the reactant solution and the catalyst solution into separate glass syringes and place them in the syringe pumps.
-
Reaction Initiation: Connect the outlets of both syringes to a PEEK T-piece. Pump both solutions at equal flow rates into the T-piece, where they will mix and initiate the reaction. The reaction proceeds as the mixture flows through an outlet tube of a defined length (to control residence time).
-
Quenching and Collection: The output from the reaction tubing is collected in a flask containing a quenching solution (e.g., saturated sodium bicarbonate) to neutralize the acid and stop the reaction.
-
Workup and Analysis: The collected mixture is then worked up using standard liquid-liquid extraction procedures, dried, and the solvent is evaporated. The product distribution and yield can be determined by ¹H-NMR analysis relative to the biphenyl internal standard.
Caption: Continuous flow synthesis experimental setup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 7. Documents download module [ec.europa.eu]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. future4200.com [future4200.com]
- 13. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: By-product Formation in Olivetol-based CBD Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cannabidiol (CBD) from olivetol and a suitable terpene partner, such as p-menthadienol.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products observed in the acid-catalyzed condensation of this compound and p-menthadienol for CBD synthesis?
A1: The main by-products typically encountered are abnormal CBD (abn-CBD) and dialkylated this compound.[1][2] Under certain acidic conditions, further cyclization of the desired CBD product can lead to the formation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-tetrahydrocannabinol (Δ⁸-THC) as impurities.[1]
Q2: What is the mechanism behind the formation of abnormal CBD and dialkylated this compound?
A2: The synthesis of CBD from this compound and p-menthadienol is typically an acid-catalyzed Friedel-Crafts alkylation.[1][3] this compound has two nucleophilic positions on its aromatic ring that can be alkylated by the carbocation generated from p-menthadienol. The desired reaction leads to the formation of CBD. However, alkylation at the alternative position results in the formation of the constitutional isomer, abnormal CBD.[3] Dialkylated this compound is the result of a second alkylation of either this compound or the CBD/abn-CBD product.
Q3: How do reaction conditions influence the formation of these by-products?
A3: Reaction conditions play a crucial role in the product distribution. Key factors include:
-
Catalyst: The choice of acid catalyst (Lewis vs. Brønsted acid) significantly impacts selectivity. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can favor the formation of Δ⁹-THC from CBD, while Brønsted acids such as p-toluenesulfonic acid (pTSA) tend to promote the formation of Δ⁸-THC.[4][5][6]
-
Temperature: Higher reaction temperatures can increase the rate of by-product formation, including the cyclization of CBD to THC isomers.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and by-product profile.
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of thermodynamically more stable by-products, such as Δ⁸-THC.
Q4: Can the formation of by-products be minimized?
A4: Yes, several strategies can be employed to minimize by-product formation:
-
Use of Protecting Groups: Protecting one of the reactive sites on this compound, for example, by di-bromination, can prevent the formation of abnormal CBD and improve the yield of the desired product.[7]
-
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and catalyst loading can favor the formation of CBD over by-products.
-
Choice of Catalyst: Using milder acid catalysts or heterogeneous catalysts can improve selectivity. For example, BF₃·OEt₂ on alumina has been reported to reduce the formation of abnormal CBD.[3][8]
Q5: How can I monitor the progress of my reaction and identify the by-products being formed?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the reaction progress and identifying CBD and its major by-products.[2][9] By comparing the retention times of the peaks in your reaction mixture with those of known standards for CBD, abn-CBD, Δ⁹-THC, and Δ⁸-THC, you can track the formation of each compound over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of CBD and high yield of abnormal CBD (abn-CBD) | Poor regioselectivity of the Friedel-Crafts alkylation. | - Consider using a protecting group strategy on this compound to block the undesired reaction site. - Experiment with different acid catalysts. Lewis acids like ZnCl₂ or BF₃·OEt₂ on alumina may offer better selectivity. - Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Significant formation of Δ⁹-THC and/or Δ⁸-THC | Acid-catalyzed cyclization of the CBD product. This is often exacerbated by strong acids, high temperatures, or prolonged reaction times. | - Use a milder acid catalyst or reduce the catalyst loading. - Lower the reaction temperature. - Monitor the reaction closely by HPLC and quench the reaction once the formation of CBD has maximized and before significant THC formation occurs. |
| Presence of dialkylated this compound | Excess of the terpene reagent or reaction conditions that favor multiple alkylations. | - Adjust the stoichiometry to use a slight excess of this compound relative to the p-menthadienol. - Lower the reaction temperature to reduce the rate of the second alkylation. |
| Complex mixture of unidentified by-products | Degradation of starting materials or products, or presence of impurities in the starting materials. | - Ensure the purity of your this compound and p-menthadienol. - Degas solvents to remove oxygen, which can lead to oxidative side reactions. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use analytical techniques such as LC-MS or NMR to identify the unknown impurities. |
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in this compound-based CBD Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | CBD Yield (%) | abn-CBD Yield (%) | Other By-products | Reference |
| p-Toluenesulfonic acid | Dichloromethane | Room Temp | 2 | 44 | - | Unwanted cannabidiol isomer | [10] |
| 10-camphorsulfonic acid (CSA) | Dichloromethane | Room Temp | 2 | 34 | 22 | - | [11] |
| BF₃·OEt₂ on Alumina | - | - | - | 56 | 14 | - | [3][8] |
| Lewis Acid (unspecified) | - | - | - | 47 | 17.9 | 23% unreacted this compound | [10] |
Note: Yields are often reported after purification and may vary depending on the specific experimental conditions and purification methods.
Experimental Protocols
Key Experiment: Synthesis of Cannabidiol (CBD) from this compound and p-Menthadienol
Objective: To synthesize cannabidiol via an acid-catalyzed Friedel-Crafts alkylation of this compound with (+)-p-mentha-2,8-dien-1-ol.
Materials:
-
This compound
-
(+)-p-mentha-2,8-dien-1-ol
-
10-camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure: [11]
-
Under a nitrogen atmosphere, dissolve the acid catalyst (e.g., 10 mol% CSA) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of this compound (1.1 equivalents) in dichloromethane to the catalyst mixture and stir for one minute.
-
Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol (1 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by HPLC.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate CBD from unreacted starting materials and by-products.
Analytical Method: HPLC-UV for Monitoring Reaction Progress
Objective: To quantify the formation of CBD and its major by-products (abn-CBD, Δ⁹-THC, Δ⁸-THC) during the synthesis.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A typical mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Procedure:
-
Sample Preparation: [2]
-
Carefully take a small aliquot from the reaction mixture at different time points.
-
Immediately quench the reaction in the aliquot by diluting it with a solvent that will stop the reaction (e.g., methanol) and precipitate any solids.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method to separate the components.
-
Monitor the elution at a suitable wavelength for cannabinoids (e.g., 228 nm).
-
-
Quantification:
-
Identify the peaks for CBD, abn-CBD, Δ⁹-THC, and Δ⁸-THC by comparing their retention times to those of pure standards.
-
Create a calibration curve for each compound using standards of known concentrations.
-
Calculate the concentration of each component in the reaction mixture based on the peak area and the calibration curve.
-
Visualizations
Caption: Reaction pathway for this compound-based CBD synthesis and by-product formation.
Caption: Troubleshooting workflow for this compound-based CBD synthesis.
Caption: Relationship between reaction parameters and by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. escholarship.org [escholarship.org]
- 8. DSpace [open.bu.edu]
- 9. Development of a novel HPLC method with different detection systems to identify impurities in cannabidiol samples and determine its origin - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 10. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 11. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydrocannabinol (THC) from Olivetol
This guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of THC from olivetol. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data tables.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for synthesizing THC from this compound?
The most common method is an acid-catalyzed Friedel-Crafts alkylation between this compound (a resorcinol) and a suitable terpene alcohol, such as (+)-p-mentha-2,8-dien-1-ol or (-)-verbenol.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution, where the terpene, activated by a Lewis or Brønsted acid, alkylates the this compound ring, followed by an intramolecular cyclization to form the characteristic dibenzopyran structure of cannabinoids.[1][4]
Q2: Which terpene is best for synthesizing Δ⁹-THC?
(+)-p-Mentha-2,8-dien-1-ol is frequently used for the direct, one-step synthesis of (-)-trans-Δ⁹-THC.[5][6][7] Using (-)-verbenol typically leads to the formation of (-)-trans-Δ⁸-THC, which is thermodynamically more stable.[1][8] The Δ⁸-THC can then be converted to Δ⁹-THC in a subsequent step, often through hydrochlorination followed by elimination, though this adds complexity.[1][5]
Q3: Why is my overall yield of Δ⁹-THC consistently low?
Low yields are a common issue and can stem from several factors:
-
Isomerization: The desired product, Δ⁹-THC, readily isomerizes to the more stable Δ⁸-THC under the acidic reaction conditions.[2]
-
Byproduct Formation: The reaction can produce a variety of side products, including abnormal-CBD (abn-CBD), where the terpene binds to a different position on the this compound ring, and dialkylated this compound.[3][9]
-
Incomplete Reaction: Sub-optimal reaction conditions, such as inactive catalyst or insufficient reaction time, can lead to poor conversion of starting materials.
-
Purification Losses: The purification process, typically column chromatography, can be challenging due to the similar polarities of the various isomers and byproducts, leading to significant product loss.[2][6]
Q4: How can I minimize the formation of Δ⁸-THC?
Controlling the isomerization of Δ⁹-THC to Δ⁸-THC is critical for improving yield. Key strategies include:
-
Catalyst Choice: Use milder Lewis acids. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used, but its concentration and the reaction temperature must be carefully controlled.[6][10] A combination of ZnCl₂ and BF₃·OEt₂ has also been reported to favor Δ⁹-THC.[2]
-
Temperature Control: Run the reaction at low temperatures (e.g., -5°C to 0°C) to disfavor the isomerization pathway.[10][11]
-
Reaction Time: Limit the reaction time to prevent prolonged exposure of the product to acidic conditions. The reaction should be monitored and quenched as soon as the formation of Δ⁹-THC is maximized.[11]
Q5: What are the primary analytical methods for monitoring this synthesis?
A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and characterizing the products.
| Technique | Purpose | Advantages | Considerations |
| HPLC-DAD/MS | Reaction monitoring, final product purity, and quantification. | Analyzes samples at room temperature, preventing thermal degradation or isomerization of cannabinoids. Provides quantitative data.[12] | Requires specific columns (e.g., C18) and solvent systems for good separation.[12] |
| GC-MS | Byproduct identification and purity assessment. | Excellent separation of volatile compounds and provides mass spectra for structural identification.[13] | High inlet temperatures can cause decarboxylation of acidic cannabinoids and may lead to isomerization of Δ⁹-THC to Δ⁸-THC, potentially misrepresenting the reaction mixture.[14] |
| NMR (¹H, ¹³C) | Definitive structural elucidation of the final product and key intermediates/byproducts. | Provides unambiguous structural information. | Requires highly purified samples and is not suitable for real-time reaction monitoring. |
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Catalyst | Use a fresh bottle of the Lewis acid (e.g., BF₃·OEt₂), as they can degrade with exposure to atmospheric moisture. |
| Insufficient Catalyst | While excess acid can promote side reactions, too little will result in an incomplete reaction. Titrate the catalyst amount, starting from reported successful ranges (e.g., ~1 equivalent for BF₃·OEt₂).[11] |
| Low Reaction Temperature | While low temperatures are needed to prevent isomerization, excessively cold conditions may slow the reaction to a halt. Find the optimal temperature balance for your specific catalyst system. |
| Poor Quality Reagents | Ensure this compound and the terpene are of high purity. Use anhydrous solvents (e.g., dichloromethane) as water can deactivate the Lewis acid catalyst.[11] |
Problem 2: The major product is Δ⁸-THC, not Δ⁹-THC.
| Possible Cause | Recommended Solution |
|---|---|
| Reaction Temperature is Too High | Immediately lower the reaction temperature. Successful syntheses of Δ⁹-THC are often performed at 0°C or below.[10][11] |
| Reaction Time is Too Long | Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as Δ⁹-THC concentration peaks, before significant isomerization occurs. A reaction time of 20-90 minutes is often reported.[10][11] |
| Catalyst is Too Strong or Concentrated | Reduce the concentration of the acid catalyst. Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) at elevated temperatures strongly favor the formation of Δ⁸-THC.[1][4] |
Problem 3: Significant formation of multiple byproducts (e.g., abnormal-CBD, iso-THC isomers).
| Possible Cause | Recommended Solution |
|---|---|
| Poor Regioselectivity | The Friedel-Crafts alkylation can occur at multiple sites on the this compound ring. This is highly dependent on the catalyst and conditions. |
| Retro-Friedel-Crafts Reaction | The initial product can revert to the starting materials or intermediates, which can then recombine to form abnormal isomers.[6][15] |
| Complex Cationic Rearrangements | The carbocation intermediate formed from the terpene can undergo rearrangements leading to various iso-THC structures. |
| Solution Strategy | Carefully adhere to established protocols that have demonstrated high selectivity for Δ⁹-THC. The method by Razdan et al., using 1% BF₃·OEt₂ with anhydrous MgSO₄ in dichloromethane at 0°C, was specifically developed to minimize isomerization and side reactions.[6][10] |
Problem 4: Difficulty in separating Δ⁹-THC from byproducts.
| Possible Cause | Recommended Solution |
|---|---|
| Co-elution of Isomers | Δ⁹-THC, Δ⁸-THC, and other isomers have very similar polarities, making separation by standard column chromatography difficult.[2] |
| Solution Strategy | Optimize the purification method. Use high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or ether). Repetitive chromatography may be necessary. Consider converting the crude product into a crystalline intermediate if possible to purify by recrystallization.[5][9] |
Data Presentation
Table 1: Comparison of Selected Catalysts and Conditions for THC Synthesis from this compound
| Terpene Reactant | Catalyst | Solvent | Temp. | Time | Major Product | Reported Yield | Reference |
| (+)-p-Mentha-2,8-dien-1-ol | 1% BF₃·OEt₂ / MgSO₄ | CH₂Cl₂ | 0 °C | 1.5 h | Δ⁹-THC | 31% (isolated) | [5][10] |
| (+)-p-Menth-2-ene-1,8-diacetate | BF₃·OEt₂ (1 eq) | CH₂Cl₂ | -5 °C | 20 min | Δ⁹-THC | 61% | [11] |
| (+)-p-Mentha-2,8-dien-1-ol | p-TSA | Benzene | 80 °C | 2 h | Δ⁸-THC | 53% | [1][4] |
| (-)-Verbenol | BF₃·OEt₂ | Dichloromethane | RT | - | Δ⁸-THC | up to 35% | [1][4] |
| (+)-p-Mentha-2,8-dien-1-ol | ZnCl₂ / BF₃·OEt₂ | - | - | - | Δ⁹-THC | up to 24% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (-)-Δ⁹-THC via Acid-Catalyzed Condensation
This protocol is adapted from established literature procedures and is intended for qualified laboratory personnel.[10][11]
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Reactant Loading: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the reactants.
-
Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath (e.g., ice-salt).
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq) dropwise to the stirred solution. The solution will typically darken to a red or purple color.
-
Reaction Monitoring: Allow the reaction to stir at -5°C for 20-30 minutes. Monitor the progress by taking small aliquots and analyzing via TLC or HPLC to maximize the Δ⁹-THC to byproduct ratio.
-
Quenching: Once the reaction is deemed complete, quench it by slowly adding a cold 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% Na₂CO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
Protocol 2: Purification of Crude THC by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel 60, using a hexane-based slurry.
-
Sample Loading: Dissolve the crude THC oil from Protocol 1 in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and progressing to 95:5).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired Δ⁹-THC product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Δ⁹-THC.
Visualizations
Caption: Key chemical pathways in the synthesis of Δ⁹-THC from this compound.
References
- 1. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 2. Documents download module [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. future4200.com [future4200.com]
- 7. Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unodc.org [unodc.org]
- 9. escholarship.org [escholarship.org]
- 10. future4200.com [future4200.com]
- 11. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. A review of bioanalytical techniques for evaluation of cannabis (Marijuana, weed, Hashish) in human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Dark Side of Cannabidiol: The Unanticipated Social and Clinical Implications of Synthetic Δ8-THC - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Olivetol and citral condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the condensation of olivetol and citral.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound and citral condensation reaction, providing potential causes and solutions.
Q1: Why is my reaction yield of the desired cannabinoid (e.g., CBD or THC) low?
A1: Low yields can stem from several factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For instance, while boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid catalyst, its concentration can significantly impact the product distribution. One study showed that using 1% BF₃·OEt₂ in methylene chloride yielded 10% THC-A, whereas a 10% concentration in benzene resulted in a 5-10% yield of a different THC isomer.[1] Brønsted acids like p-toluenesulfonic acid (p-TsOH) and other Lewis acids such as zinc triflate (Zn(OTf)₂) are also used.[2][3]
-
Incorrect Solvent: The solvent plays a crucial role in reaction selectivity and yield. Dichloromethane (methylene chloride) and benzene have been traditionally used.[1] Interestingly, using water as a solvent can lead to the formation of Cannabichromene (CBC) as the major product.[4][5]
-
Inappropriate Reactant Ratio: The molar ratio of this compound to citral can influence the yield. Using an excess of the less expensive reactant, citral, can help maximize the conversion of the more valuable this compound.[1]
-
Reaction Temperature and Time: The reaction may not have reached completion or side reactions may be favored at suboptimal temperatures. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]
Q2: My reaction is producing a complex mixture of isomers and byproducts. How can I improve the selectivity?
A2: The formation of multiple products, including "abnormal" CBD and other isomers, is a common challenge.[2][6]
-
Catalyst Selection: The type of acid catalyst can influence the regioselectivity of the reaction. Some catalysts may favor the formation of the desired isomer over others. For example, the use of BF₃·OEt₂ on alumina has been reported to improve the yield of CBD while reducing the formation of the abnormal CBD isomer.[6]
-
Solvent and Additives: The reaction medium can significantly alter the product distribution. For instance, conducting the reaction in water with the surfactant sodium dodecyl sulfate (SDS) has been shown to favor the formation of ortho-THC.[4][5] In contrast, using water with ammonium chloride can increase the yield of CBC to 75%.[4][5]
-
Protecting Groups: To control the site of the reaction and prevent the formation of abnormal products, removable "blocking groups" on the this compound molecule can be employed.[6]
Q3: How can I effectively remove unreacted this compound from my final product?
A3: Unreacted this compound can be removed by performing an alkaline wash of the reaction mixture. This is a crucial step as it also helps to neutralize the acid catalyst. The reaction mixture is typically extracted with an alkali solution, such as sodium bicarbonate, which deprotonates the phenolic hydroxyl groups of this compound, making it water-soluble and allowing for its separation from the cannabinoid products in the organic layer.[1]
Q4: What are the best methods for purifying the final cannabinoid product?
A4: Purification of the crude product is often necessary to isolate the desired cannabinoid from byproducts and isomers.
-
Column Chromatography: This is a widely used technique for separating the components of the reaction mixture. Silica gel is a common stationary phase for the column.[1][5]
-
Crystallization: For some cannabinoids, crystallization can be an effective purification method.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported experimental conditions for the condensation of this compound and citral.
| Catalyst | Solvent | This compound:Citral Ratio | Temperature | Time | Product(s) | Yield (%) | Reference |
| 10% BF₃·OEt₂ | Benzene | Not specified | Not specified | Not specified | THC-B | 5-10 | [1] |
| 1% BF₃·OEt₂ | Methylene Chloride | 1:1 (molar) | Not specified | Not specified | THC-A | 10 | [1] |
| Pyridine | Not specified | 1 mol pyridine | Not specified | Not specified | Citrylidene-cannabis, Cannabichromene, and others | 26 (Citrylidene-cannabis), 15 (Cannabichromene) | [7] |
| None | Water | Not specified | Reflux | Not specified | Cannabichromene (CBC) | Major product | [4][5] |
| NH₄Cl | Water | Not specified | Not specified | Not specified | Cannabichromene (CBC) | 75 | [4][5] |
| SDS | Water | Not specified | Not specified | Not specified | ortho-THC | Main product | [4][5] |
| GaI₃ | Dichloromethane | 1:1.1 (molar) | Room Temp | Not specified | Δ⁹-THC, Δ⁸-THC | 25 (Δ⁹-THC), 8 (Δ⁸-THC) | [5] |
| TsOH·H₂O | Not specified | Not specified | Not specified | Not specified | CBD | 35 | [8] |
| Triflimide | Not specified | Not specified | Not specified | Not specified | Δ⁹-THC | 45 | [8] |
| TMSOTf | Not specified | Not specified | Ambient Temp | Not specified | Δ⁸-THC | Not specified | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of THC-A using Boron Trifluoride Etherate[1]
-
Reactant Preparation: Dissolve 180 grams (1 mole) of this compound in a sufficient amount of methylene chloride. In a separate flask, dissolve 152 grams (1 mole) of citral in a similar amount of methylene chloride.
-
Reaction Setup: Add the this compound solution to the citral solution.
-
Catalyst Addition: Slowly add 1% boron trifluoride etherate (BF₃·OEt₂) to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC.
-
Workup:
-
Once the reaction is complete, add an equal volume of ether and water to the reaction mixture.
-
Stir the mixture and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution to remove unreacted this compound and neutralize the catalyst.
-
Follow with a wash using a saturated sodium chloride solution (brine).
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent under reduced pressure to obtain the crude product resin.
-
For higher purity, the product can be further purified by column chromatography.
-
Protocol 2: Synthesis of Cannabichromene (CBC) in Water[4][5]
-
Reaction Setup: Combine this compound and citral in water as the reaction medium.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction until completion.
-
Workup and Purification: Upon completion, the major product obtained is Cannabichromene (CBC), along with a minor amount of cannabicitran. The product can be isolated and purified using standard techniques such as extraction and chromatography.
For enhanced yield (up to 75% CBC), add a substoichiometric amount of ammonium chloride (NH₄Cl) to the reaction mixture.
Visualizations
Experimental Workflow for this compound-Citral Condensation
Caption: General experimental workflow for the acid-catalyzed condensation of this compound and citral.
Logical Relationship of Reaction Conditions to Products
Caption: Influence of different reaction conditions on the major products of this compound-citral condensation.
References
- 1. Condensation with Citral [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019046806A1 - Synthetic cannabidiol compositions and methods of making the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cannabinoids by pyridine-catalysed citral–this compound condensation: synthesis and structure of cannabicyclol, cannabichromen, (hashish extractives), citrylidene-cannabis, and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic asymmetric synthesis of cannabinoids and menthol from neral - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of "abnormal CBD" in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of abnormal cannabidiol (abn-CBD) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "abnormal CBD" and how is it formed?
A1: Abnormal CBD (abn-CBD) is a regioisomer of cannabidiol (CBD) that is a common byproduct in the chemical synthesis of CBD.[1][2] It is primarily formed during the acid-catalyzed Friedel-Crafts alkylation of olivetol with a terpene derivative, such as p-menthadienol.[3][4] The formation of abn-CBD is a result of the lack of complete regioselectivity during the alkylation of the this compound ring, where the terpene moiety can react at two different positions, leading to both the desired "normal" CBD and the "abnormal" isomer.[3]
Q2: What are the key factors that influence the formation of abnormal CBD?
A2: The ratio of normal CBD to abnormal CBD is influenced by several factors, including:
-
Catalyst Choice: Both Lewis acids (e.g., BF₃•OEt₂, Sc(OTf)₃, AgOTf) and Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are used to catalyze the reaction. The type and amount of catalyst can significantly impact the regioselectivity.[3][4]
-
Reaction Time and Temperature: The formation of abnormal CBD can be kinetically favored, meaning it may form faster at lower temperatures or shorter reaction times. Over time, the abnormal isomer can sometimes convert to the more thermodynamically stable normal CBD isomer.[5]
-
Solvent: The choice of solvent can influence the reaction kinetics and selectivity.
-
Starting Materials: The purity of this compound and the terpene source is crucial. Impurities can lead to unwanted side reactions.
Q3: How can I minimize the formation of abnormal CBD?
A3: Several strategies can be employed to minimize the formation of abn-CBD:
-
Catalyst Selection and Optimization: Using specific Lewis acid promoters, such as BF₃•OEt₂ on alumina, has been shown to provide better control over the formation of abn-CBD.[3] Optimizing the catalyst loading is also critical.
-
Use of Protecting Groups: A more advanced strategy involves using a removable "blocking group" (e.g., an ester or halogen) on the this compound molecule to direct the terpene to the correct position, thus preventing the formation of the abnormal isomer. This method, however, adds extra steps to the synthesis.[3]
-
Control of Reaction Conditions: Carefully controlling the reaction time and temperature can favor the formation of the desired normal CBD isomer. Monitoring the reaction progress is essential to stop it at the optimal point.
-
Purification: Post-synthesis purification using techniques like column chromatography or preparative HPLC is necessary to separate the desired CBD from abn-CBD and other impurities.[6]
Q4: What analytical methods are used to differentiate and quantify normal CBD and abnormal CBD?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying CBD and its isomers.[7]
-
HPLC with UV/Vis Detection (HPLC-UV/Vis): This is a standard method for routine analysis and quantification.
-
Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique provides higher resolution and mass accuracy, allowing for unambiguous identification of CBD, abn-CBD, and other minor impurities based on their retention times and mass fragmentation patterns.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High percentage of abnormal CBD in the final product. | - Non-optimal catalyst or catalyst concentration.- Reaction time is too short (kinetic product favored).- Incorrect reaction temperature. | - Screen different Lewis or Brønsted acid catalysts.- Optimize the molar ratio of the catalyst.- Increase the reaction time and monitor the conversion of abn-CBD to CBD.- Adjust the reaction temperature based on catalyst and solvent system. |
| Presence of other significant impurities (e.g., Δ⁹-THC, dialkylated this compound). | - Use of a strong acid catalyst or high temperatures can lead to the cyclization of CBD to Δ⁹-THC.[8]- Incorrect stoichiometry of reactants can result in the formation of dialkylated this compound. | - Use a milder Lewis acid catalyst.- Maintain a lower reaction temperature.- Ensure an accurate molar ratio of this compound to the terpene source. |
| Incomplete reaction or low overall yield. | - Inactive or insufficient amount of catalyst.- Low reaction temperature or insufficient reaction time.- Impure starting materials. | - Use a fresh or properly stored catalyst.- Increase the catalyst loading incrementally.- Gradually increase the reaction temperature and/or time while monitoring for side product formation.- Ensure the purity of this compound and p-menthadienol. |
| Difficulty in separating normal CBD from abnormal CBD. | - Inadequate chromatographic conditions. | - Optimize the HPLC method: adjust the mobile phase composition, gradient, and flow rate.- Use a high-resolution chromatography column (e.g., a C18 column with a smaller particle size).[7]- Consider preparative HPLC for efficient separation of larger quantities.[6] |
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and the ratio of normal CBD to abnormal CBD. The following table summarizes results from various studies.
| Catalyst | Solvent | Temperature | Time | CBD Yield (%) | abn-CBD Yield (%) | Reference |
| BF₃•OEt₂ on Al₂O₃ | Dichloromethane | 0 °C | 1.5 h | 56 | 14 | [3] |
| p-Toluenesulfonic acid | Dichloromethane | N/A | N/A | 44 | Significant amounts | [9] |
| Lewis Acid (unspecified) | N/A | N/A | N/A | 47 | 17.9 | [9] |
| MsOH (0.1 equiv) | N/A | Room Temp | 24 h | 81 (for H₂CBD) | Initially 1:1 ratio with normal H₂CBD | [3] |
| AgOTf | N/A | N/A | N/A | 40 | Not specified | [4] |
Experimental Protocols
Key Experiment: Synthesis of CBD via Friedel-Crafts Alkylation
This protocol is a general guideline for the synthesis of CBD, with considerations for minimizing abn-CBD formation.
Materials:
-
This compound
-
(+)-p-Mentha-2,8-dien-1-ol
-
Lewis Acid Catalyst (e.g., BF₃•OEt₂ on alumina)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and (+)-p-mentha-2,8-dien-1-ol in anhydrous DCM.
-
Add anhydrous MgSO₄ to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., a suspension of BF₃•OEt₂ on alumina in DCM) to the reaction mixture while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete (or has reached the optimal ratio of CBD to abn-CBD), quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate CBD from abn-CBD and other impurities.
Key Experiment: HPLC Analysis of CBD and abn-CBD
This protocol provides a general method for the analytical separation and quantification of CBD and abn-CBD.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size)[7]
-
Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7]
-
Methanol for sample preparation
-
Certified reference standards for CBD and abn-CBD
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the crude or purified reaction product in methanol to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the calibration curve range. Filter the sample through a 0.45 µm filter.[7]
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the detector wavelength (e.g., 228 nm).
-
Use a gradient elution program. For example: start with a certain percentage of mobile phase B, and gradually increase it over a set time to elute the compounds. A typical gradient might be from 70% to 90% B over 20 minutes.[7]
-
Set the flow rate (e.g., 0.2-1.0 mL/min).
-
-
Analysis: Inject the prepared sample and reference standards into the HPLC system.
-
Data Processing: Identify the peaks for CBD and abn-CBD based on the retention times of the reference standards. Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.
Visualizations
Caption: Synthetic pathway of CBD and abn-CBD formation.
Caption: Experimental workflow for CBD synthesis and purification.
Caption: Troubleshooting logic for high abn-CBD formation.
References
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. lcms.cz [lcms.cz]
- 7. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019046806A1 - Synthetic cannabidiol compositions and methods of making the same - Google Patents [patents.google.com]
- 9. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
Overcoming rate-limiting steps in olivetolic acid biosynthesis
Welcome to the technical support center for olivetolic acid (OA) biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the heterologous production of olivetolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary rate-limiting steps in olivetolic acid biosynthesis?
A1: The primary rate-limiting steps in heterologous olivetolic acid (OA) biosynthesis are typically the insufficient supply of precursors, specifically hexanoyl-CoA and malonyl-CoA.[1][2][3] Other significant bottlenecks include a limited availability of acetyl-CoA, ATP, and NADPH, which are crucial for the overall efficiency of the pathway.[1][2][4] The activity of the core biosynthetic enzymes, olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), can also be a limiting factor.[3]
Q2: Why is olivetol often produced as a major byproduct, and how can its formation be minimized?
A2: this compound is a common byproduct that forms through the spontaneous decarboxylative cyclization of the tetraketide intermediate produced by OLS, especially when OAC is absent or its activity is insufficient.[5][6][7] To minimize this compound formation, it is crucial to ensure high expression and activity of OAC. Strategies include expressing multiple copies of the OAC gene or using a fusion protein of OLS and OAC to promote efficient substrate channeling.[3]
Q3: What are the key enzymes in the olivetolic acid biosynthetic pathway?
A3: The core enzymes are Olivetolic Acid Synthase (OLS), a type III polyketide synthase, and Olivetolic Acid Cyclase (OAC).[5][7] OLS catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear polyketide intermediate.[5] OAC then catalyzes a C2-C7 intramolecular aldol condensation to form olivetolic acid.[7][8] In heterologous expression systems, auxiliary enzymes are often required to boost the supply of precursors.[8][9]
Q4: Can olivetolic acid be produced without the Cannabis sativa enzymes?
A4: Yes, recent research has identified a set of fungal tandem polyketide synthases (PKSs) that can produce olivetolic acid and its analogs.[5][10][11] This discovery provides an alternative biosynthetic pathway that does not rely on the plant-derived OLS and OAC enzymes.[5]
Troubleshooting Guides
Issue 1: Low Olivetolic Acid Titer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient hexanoyl-CoA supply | Overexpress a short-chain acyl-CoA synthetase, such as LvaE from Pseudomonas sp., or an acyl-activating enzyme (AAE) to convert supplemented hexanoic acid to hexanoyl-CoA.[1] Alternatively, implement a heterologous reverse β-oxidation pathway.[12] | Increased availability of the starter unit, leading to higher OA titers. |
| Insufficient malonyl-CoA supply | Overexpress acetyl-CoA carboxylase (ACC1), which is a key enzyme in malonyl-CoA synthesis.[2][3] | Enhanced supply of the extender units for polyketide synthesis, boosting OA production. |
| Limited acetyl-CoA, ATP, and NADPH | Engineer the central carbon metabolism. For example, co-express a pyruvate dehydrogenase bypass and an NADPH-generating malic enzyme.[1] Activate the peroxisomal β-oxidation pathway and ATP export pathway.[1] | Increased metabolic flux towards OA by providing essential cofactors and building blocks. |
| Low activity of OLS/OAC | Optimize codon usage of the OLS and OAC genes for the expression host. Consider protein engineering, such as creating an OLS-OAC fusion protein to improve catalytic efficiency.[3] | Enhanced enzymatic activity and reduced formation of byproducts like this compound. |
| pH drop during fermentation | Control the pH of the fermentation medium using buffers (e.g., PBS) or by adding calcium carbonate.[2] | Maintained optimal pH for enzyme activity and cell growth, leading to improved OA production. |
Quantitative Data Summary
The following table summarizes the reported titers of olivetolic acid achieved through various metabolic engineering strategies in different host organisms.
| Host Organism | Engineering Strategy | Olivetolic Acid Titer (mg/L) | Fold Increase | Reference |
| Yarrowia lipolytica | Initial strain with CsOLS and CsOAC | 0.11 | - | [2] |
| Yarrowia lipolytica | Debottlenecking hexanoyl-CoA, malonyl-CoA, acetyl-CoA, NADPH, and ATP supply | 9.18 | 83-fold | [1] |
| Escherichia coli | Expression of OLS, OAC, and enzymes for hexanoyl-CoA and malonyl-CoA supply | 80 | - | [8][9] |
| Saccharomyces cerevisiae | Expression of OLS and OAC with hexanoic acid feeding | 0.48 | - | [8] |
| Saccharomyces cerevisiae | Biochemical and metabolic engineering for endogenous hexanoyl-CoA and enhanced precursor supply | 180 | - | [6][12] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation of Engineered Yarrowia lipolytica
This protocol is adapted from studies on OA production in Y. lipolytica.[2]
-
Seed Culture Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into a 50 mL falcon tube containing 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 28-30°C with shaking at 250 rpm for 16-24 hours.
-
Production Culture: Inoculate a 125 mL shake flask containing 25 mL of the production medium (e.g., CSM-leu with 2% glucose and supplemented with necessary precursors like hexanoic acid) with the seed culture to an initial OD600 of 0.1.
-
pH Control (Optional): To prevent a drop in pH, the production medium can be buffered with 100 mM phosphate buffered saline (PBS) or supplemented with 20 g/L CaCO₃.[2]
-
Incubation: Incubate the production culture at 28-30°C with shaking at 250 rpm for 96-120 hours.
-
Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and OA concentration using HPLC.
Protocol 2: In Vitro Assay of OLS and OAC Activity
This protocol provides a general framework for assessing the enzymatic activity of purified OLS and OAC.[8]
-
Enzyme Purification: Express and purify recombinant OLS and OAC from a suitable host like E. coli.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
100 µM hexanoyl-CoA
-
300 µM malonyl-CoA
-
Purified OLS (e.g., 5 µg)
-
Purified OAC (e.g., 5 µg)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzymes. Incubate at 30°C for 1-2 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase for the presence of olivetolic acid using HPLC or LC-MS.
Visualizations
Caption: Biosynthetic pathway of olivetolic acid.
Caption: Troubleshooting workflow for low olivetolic acid titer.
References
- 1. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host Using a Nonplant Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of Olivetolic Acid, a Key Cannabinoid Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Olivetol Production
Welcome to the technical support center for large-scale Olivetol production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and reduce impurities during their experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in large-scale this compound production?
A1: Impurities in large-scale this compound production can be broadly categorized based on their origin: biosynthesis or chemical synthesis.
-
Biosynthesis-Related Impurities: In biological production systems, such as engineered yeast or bacteria, common by-products arise from the enzymatic pathway. These include pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[1][2][3] These are considered premature "derailment" by-products from the polyketide synthase (PKS) activity.[1] Olivetolic acid, the direct precursor to many cannabinoids, can also be a significant impurity if the final decarboxylation step is incomplete.[1]
-
Chemical Synthesis-Related Impurities: Chemical synthesis routes can introduce a different set of impurities. These often include residual starting materials, reagents, and by-products from side reactions. Depending on the synthetic route, impurities can include isomers of this compound, partially alkylated phenols, or dimers formed during the reaction.[4] One common synthetic approach involves the Wurtz-type reaction, where a major by-product can be a dimer of the benzyl reactant.[4]
-
Process-Related Impurities: These can be introduced during downstream processing and include residual solvents from extraction and purification steps, or degradation products if the this compound is exposed to harsh conditions like high heat.[5][6]
Q2: How are these impurities identified and quantified?
A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities in this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile impurities.[6][7] When coupled with a UV detector, it can be used for routine purity checks. For more detailed analysis, HPLC can be coupled with a mass spectrometer (LC-MS) to provide molecular weight information for identifying unknown impurities.[1][8]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents.[7] When paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and specificity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the unambiguous structural elucidation of isolated impurities.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace levels of inorganic or elemental impurities.[7]
Troubleshooting Guides
Q3: My final this compound product has a low purity (<95%) after synthesis. What are the likely causes and how can I troubleshoot this?
A3: Low purity after initial synthesis is a common issue. The troubleshooting process involves systematically evaluating the reaction and initial workup steps.
Logical Troubleshooting Flow for Low Purity
Caption: A decision tree for troubleshooting low purity in this compound synthesis.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it using TLC, GC, or LC. This will help determine if the issue is an incomplete reaction or the formation of excessive side products.
-
Address Incomplete Reactions: If a significant amount of starting material remains, consider extending the reaction time, increasing the reaction temperature, or checking the quality and activity of your reagents and catalysts.
-
Minimize Side Products: If the analysis shows a high level of by-products, re-evaluate the reaction conditions. Key parameters to adjust include:
-
Stoichiometry: Ensure the molar ratios of reactants are optimal.
-
Temperature: Both excessively high or low temperatures can favor side reactions.
-
Order of Addition: The sequence in which reactants are added can be critical.
-
-
Optimize Workup and Extraction: Impurities can be inadvertently introduced or concentrated during workup. Ensure that pH adjustments are correct for acid/base washes and that phase separations are clean to avoid carrying over aqueous impurities. If emulsions form, consider adding brine or using a different extraction solvent.
Q4: I am observing a persistent impurity with a similar polarity to this compound that co-elutes during chromatography. How can I improve separation?
A4: Co-elution of impurities with similar polarity is a common challenge in chromatographic purification. Several strategies can be employed to improve resolution.
Quantitative Comparison of Purification Techniques
| Purification Method | Stationary Phase | Mobile Phase System | Typical this compound Purity | Throughput | Key Advantage |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | 95-98% | High | Fast and cost-effective for bulk purification. |
| Reverse-Phase HPLC | C18 | Methanol/Water or Acetonitrile/Water | >99% | Low to Medium | Excellent for removing closely related polar and non-polar impurities.[10][11] |
| Distillation | N/A | N/A | 98-99.5% | High | Effective for removing non-volatile or highly volatile impurities. |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Biphasic Solvent System | >99% | High | High-throughput continuous process with no solid support, avoiding irreversible adsorption.[12] |
Strategies to Improve Separation:
-
Modify the Mobile Phase:
-
Normal Phase (Silica): Change the solvent system. For example, if you are using a hexane/ethyl acetate gradient, try substituting dichloromethane or tert-butyl methyl ether for one of the components to alter the selectivity.
-
Reverse Phase (C18): Adjust the organic modifier (e.g., switch from methanol to acetonitrile) or add a modifier like formic acid (0.1%) to suppress ionization and sharpen peaks.[1]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase with different selectivity. For instance, if you are using silica, consider alumina or a bonded phase like diol or cyano.
-
Employ Orthogonal Methods: Combine different purification techniques. For example, perform an initial bulk purification using distillation to remove impurities with different boiling points, followed by a final polishing step with preparative HPLC to remove close-eluting isomers.
-
Consider Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful and scalable technique for achieving high purity.
Experimental Protocols & Workflows
Protocol 1: General Method for Impurity Profiling by HPLC-UV
This protocol outlines a general method for the analysis of this compound and its common impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
-
Analysis: Inject 10 µL of the prepared sample. Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards. Purity is typically calculated using an area percent method.
Workflow for Impurity Identification and Reduction
This diagram illustrates a systematic workflow from initial production to a high-purity final product.
Caption: A workflow diagram for the systematic reduction of impurities in this compound production.
References
- 1. Structure of the Cannabis sativa this compound‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020214951A1 - this compound synthase variants and methods for production of olivetolic acid and its analog compounds - Google Patents [patents.google.com]
- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purolite.com [purolite.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Application Library | RotaChrom Technologies LLC. [rotachrom.com]
Strategies to improve the stereoselectivity of Olivetol reactions
Welcome to the technical support center for Olivetol reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve stereoselectivity in the synthesis of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for achieving stereoselective synthesis with this compound?
The most prevalent method is the acid-catalyzed Friedel-Crafts alkylation of this compound (or its derivatives) with a chiral terpenoid, such as (+)-p-mentha-2,8-dien-1-ol, to synthesize (-)-trans-Cannabidiol (CBD).[1][2][3] This reaction's success hinges on carefully controlling conditions to favor the desired stereoisomer and prevent side reactions.
Q2: What are the primary challenges in controlling the stereoselectivity of this reaction?
Researchers face three main challenges:
-
Diastereoselectivity: Achieving the correct trans orientation between the this compound substituent and the isopropyl group on the terpene moiety. Most modern methods provide excellent diastereoselectivity.[3][4]
-
Regioselectivity: The alkylation can occur at two different positions on the this compound ring, leading to the desired "normal" product (like CBD) and an undesired "abnormal" regioisomer (abn-CBD).[3][5]
-
By-product Formation: The acidic conditions can catalyze further reactions, primarily the cyclization of the desired CBD product into psychoactive isomers like Δ⁹-THC and the more thermodynamically stable Δ⁸-THC.[1][6][7] Dialkylation of this compound is also a common side reaction.[1]
Q3: Which catalysts are most effective for improving stereoselectivity?
Catalyst choice is the most critical factor. Both Lewis and Brønsted acids are used, each with distinct advantages and disadvantages.
-
Lewis Acids: Generally preferred for minimizing the cyclization to THC.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Often supported on alumina, it is effective at producing CBD while limiting the formation of the abnormal isomer.[3][8]
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are powerful Lewis acids that can promote the reaction under mild conditions, but catalyst loading and temperature must be carefully optimized to avoid side products.[1][3][9]
-
Silver Triflate (AgOTf): Has been reported to yield CBD without cyclization to THC.[1]
-
-
Brønsted Acids:
Troubleshooting Guide
Problem 1: My reaction yields a low diastereomeric ratio (d.r.) or a mix of stereoisomers.
-
Potential Cause 1: Purity of Chiral Starting Material. The stereochemical purity of your chiral terpene (e.g., (+)-p-mentha-2,8-dien-1-ol) is paramount. Impurities or racemic starting material will directly translate to a poor stereochemical outcome.
-
Solution: Verify the enantiomeric excess (e.e.) of the chiral starting material using chiral chromatography (HPLC or GC) before starting the reaction.
-
-
Potential Cause 2: Inappropriate Catalyst. Some acid catalysts may not provide a sufficient steric environment to direct the reaction effectively.
Problem 2: I'm observing a high percentage of the "abnormal" regioisomer.
-
Potential Cause 1: Catalyst and Reaction Time. The formation of the abnormal isomer can be a kinetic product. Some catalysts may initially produce a mixture of regioisomers.[3][4]
-
Solution A (Optimize Conditions): Screen different Lewis acid catalysts. For instance, BF₃·OEt₂ on alumina has been shown to improve the ratio of normal to abnormal CBD (56% CBD vs. 14% abnormal CBD).[3] You can also monitor the reaction over time; in some systems, the abnormal isomer may slowly convert to the more thermodynamically stable normal isomer.[4]
-
Solution B (Use a Blocking Group): Employ a derivative of this compound, such as the methyl ester of olivetolic acid.[1][6] The ester group acts as a removable blocking group, directing the alkylation to the desired position. This mimics the biosynthetic pathway but requires additional synthesis and deprotection steps.
-
Problem 3: The final product is predominantly Δ⁹-THC or Δ⁸-THC, not CBD.
-
Potential Cause 1: Catalyst is too acidic or is a Brønsted acid. Strong Brønsted acids like p-TSA are well-known to catalyze the intramolecular cyclization of CBD to THC.[7][8] Even strong Lewis acids can promote this if not used carefully.
-
Solution: Switch from a Brønsted acid to a milder Lewis acid catalyst like AgOTf or a carefully controlled amount of BF₃·OEt₂.[1] The goal is to find a catalyst strong enough for the Friedel-Crafts alkylation but not for the subsequent cyclization.
-
-
Potential Cause 2: High Temperature or Long Reaction Time. The cyclization to THC is often favored at higher temperatures and prolonged reaction times, as Δ⁸-THC is the thermodynamic sink of the reaction system.[1][6]
-
Solution A (Temperature Control): Perform the reaction at lower temperatures. Reactions run at -30°C have been shown to disfavor the cyclization to THC.[6] Avoid temperatures above room temperature if THC formation is a concern.
-
Solution B (Flow Chemistry): Implement a continuous flow setup. Flow chemistry allows for precise control over residence time (typically minutes), enabling the reaction to be quenched immediately after CBD formation and before significant cyclization can occur.[6][10]
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in stereoselective this compound reactions.
Quantitative Data Summary
The selection of the acid catalyst has a profound impact on yield and product distribution. The table below summarizes results from various studies on the synthesis of CBD and related compounds.
| Catalyst System | Terpene Partner | Solvent | Temp. | Time | Key Products & Yields | Reference(s) |
| BF₃·OEt₂ / Al₂O₃ | (+)-p-mentha-2,8-dien-1-ol | CH₂Cl₂ | RT | 2 h | (-)-CBD (56%), abn-CBD (14%) | [3] |
| Sc(OTf)₃ | Methyl Ester of Olivetolic Acid | CH₂Cl₂ | -20°C | - | Good conversion, requires subsequent deprotection. | [1][6] |
| MsOH (0.1 equiv) | Dihydro-terpene alcohol | CH₂Cl₂ | RT | 24 h | Good conversion to normal H₂CBD isomer. | [3][4] |
| p-TSA | (+)-p-mentha-2,8-dien-1-ol | CH₂Cl₂ | RT | - | Forms (-)-CBD, but readily isomerizes to Δ⁸-THC (53%). | [7] |
| BF₃·OEt₂ (Flow) | Acetyl Isopiperitenol | CH₂Cl₂ | RT | 7 min | (-)-CBD (55%), minimal THC formation. | [6][10] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (-)-CBD using BF₃·OEt₂ on Alumina
This protocol is adapted from literature procedures emphasizing stereocontrol and minimizing side reactions.[3]
Materials:
-
This compound
-
(+)-p-mentha-2,8-dien-1-ol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Neutral alumina (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of (-)-CBD.
Procedure:
-
Catalyst Preparation: Prepare a slurry of BF₃·OEt₂ on activated neutral alumina in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.1 eq) in anhydrous CH₂Cl₂. Cool the solution to 0°C using an ice bath.
-
Initiation: Add the prepared catalyst slurry to the reactant solution slowly while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure consumption of the starting material and minimize byproduct formation.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil using silica gel column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate (-)-CBD from unreacted starting materials, the abnormal isomer, and other byproducts.
-
Analysis: Characterize the purified product by NMR and confirm its stereochemical purity using chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in Friedel-Crafts reactions of Olivetol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts reaction of Olivetol. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to help diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Friedel-Crafts reaction with this compound?
A1: The most prevalent issue is a lack of regioselectivity, leading to the formation of a mixture of "normal" and "abnormal" isomers, which complicates purification and lowers the isolated yield of the desired product.[1][2] Additionally, side reactions such as dialkylation, cycloetherification, and acid-catalyzed degradation of the product contribute significantly to yield loss.[1][2]
Q2: I'm observing multiple products in my reaction mixture. What are they likely to be?
A2: Besides the desired product, you are likely forming the "abnormal" CBD isomer, where the terpene group is positioned ortho to the n-pentyl chain instead of para.[1] Other common by-products include dialkylated this compound and cyclized ether products, especially when using Brønsted acid catalysis.[1][2] Under certain acidic conditions, the desired product can further convert to more thermodynamically stable isomers like Δ⁸-THC and Δ⁹-THC.[2]
Q3: How does the choice of catalyst affect the reaction outcome?
A3: The catalyst is critical. Both Lewis acids (e.g., BF₃•OEt₂, Sc(OTf)₃, ZnCl₂) and Brønsted acids (e.g., p-TsOH, MsOH) can be used, but their strength and concentration dramatically influence the reaction.[1][2] Stronger acids or higher catalyst loadings can increase the rate of side reactions, including product degradation.[2] For instance, BF₃•OEt₂ on alumina has been used to achieve a 56% yield of the desired CBD product while minimizing some side reactions.[1]
Q4: Can protecting the hydroxyl groups of this compound improve the yield?
A4: Yes, protecting the phenolic hydroxyl groups is a valid strategy. The unprotected hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards the desired C-acylation or C-alkylation.[3][4] Protecting them as ethers or esters can prevent this coordination, potentially leading to cleaner reactions and higher yields, although this introduces additional synthesis and deprotection steps.[1][5]
Troubleshooting Guide
Issue 1: Poor Regioselectivity (High percentage of "abnormal" isomer)
-
Question: My NMR analysis shows a significant amount of the undesired "abnormal" regioisomer. How can I increase the selectivity for the "normal" product?
-
Answer: The formation of the "abnormal" isomer is often under kinetic control, while the desired "normal" isomer is the thermodynamically more stable product.[1][6][7]
-
Strategy 1: Adjust Reaction Time and Temperature. Running the reaction for a longer duration (e.g., 24 hours) at room temperature can allow the kinetically favored "abnormal" product to equilibrate to the more stable "normal" product.[1][6][7] One study noted that after 1 hour, the "abnormal" isomer was isolated in 41% yield, but after 24 hours, the "normal" isomer was isolated in 81% yield.[1][7]
-
Strategy 2: Catalyst Selection. The choice of catalyst can influence the isomer ratio. Experiment with milder Lewis acids, such as BF₃•OEt₂ on alumina, which has been reported to provide good yields of the normal isomer.[1]
-
Issue 2: Significant By-product Formation (Dialkylation and Cycloetherification)
-
Question: I am observing significant peaks in my chromatogram corresponding to dialkylated this compound and other heavier by-products. How can I minimize these?
-
Answer: These side reactions are typically caused by the high reactivity of the this compound ring and reaction conditions that are too harsh.
-
Strategy 1: Control Stoichiometry. Ensure you are using a strict 1:1 molar ratio of this compound to your electrophile (e.g., allylic alcohol). An excess of the electrophile will favor dialkylation.
-
Strategy 2: Optimize Catalyst Loading and Reaction Time. High catalyst concentrations and prolonged reaction times can promote unwanted side reactions.[1] Reduce the catalyst loading (e.g., to 0.1 equivalents as seen with MsOH) and monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed, before significant by-products form.[1]
-
Strategy 3: Lower the Temperature. Running the reaction at a lower temperature can often reduce the rate of competing side reactions more than the desired reaction, leading to a cleaner product profile.
-
Issue 3: Low or No Conversion of Starting Material
-
Question: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. What could be the cause?
-
Answer: Low conversion is often due to catalyst deactivation or insufficient reactivity.
-
Strategy 1: Address Catalyst Deactivation. The lone pair of electrons on the oxygen atoms of this compound's hydroxyl groups can coordinate with the Lewis acid, effectively deactivating it.[3][4] You may need to increase the catalyst loading; however, be mindful that an excess of catalyst can promote side reactions.[3][4] Using a protic co-catalyst might also be beneficial.
-
Strategy 2: Use Protecting Groups. To circumvent catalyst deactivation, consider protecting the phenolic hydroxyls as methyl ethers or other suitable groups.[5][8][9] This prevents coordination with the Lewis acid, allowing the reaction to proceed more efficiently. The protecting groups can be removed in a subsequent step.
-
Strategy 3: Ensure Anhydrous Conditions. Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Data Presentation
Table 1: Influence of Reaction Time on Product Distribution in MsOH-catalyzed Friedel-Crafts Alkylation
| Reaction Time (hours) | Isolated Yield (Normal Isomer) | Isolated Yield (Abnormal Isomer) | Key Observation | Reference |
| 1 | - | 41% | Kinetic product is favored | [1][7] |
| 24 | 81% | - | Thermodynamic product is favored | [1][7] |
Table 2: Comparison of Selected Catalyst Systems for Friedel-Crafts Reactions of this compound
| Catalyst | Electrophile | Yield of "Normal" Product | Key Side Products | Reference |
| BF₃•OEt₂ on Al₂O₃ | Menthadienol | 56% | 14% "Abnormal" Isomer | [1] |
| p-TsOH | Menthadienol | Not specified, but significant | "Abnormal" Isomer, Cycloetherification | [1][2] |
| MsOH (0.1 equiv) | Allylic Alcohol | 81% (after 24h) | "Abnormal" Isomer, Bis-addition, Cycloetherification | [1] |
| ZnCl₂ | Allylic Alcohol | Not specified | "Abnormal" Isomer, Dialkylated this compound | [2] |
Key Experimental Protocols
Representative Protocol for Friedel-Crafts Alkylation of this compound
Disclaimer: This is a generalized protocol based on literature precedents.[1][2] Researchers must optimize conditions for their specific substrates and equipment.
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C) overnight and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) is commonly used and can be distilled over CaH₂.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add this compound (1.0 eq.).
-
Dissolve the this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath.
-
-
Addition of Reagents:
-
Add the allylic alcohol or other electrophile (1.0 eq.) to the solution.
-
Slowly add the Lewis or Brønsted acid catalyst (e.g., MsOH, 0.1 eq. or a solution of BF₃•OEt₂ in DCM) dropwise to the stirred solution. An exothermic reaction may occur; maintain the desired internal temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
-
Work-up:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at a low temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from isomers and by-products.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Competing reaction pathways.
References
- 1. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. DSpace [open.bu.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimization of Olivetolic Acid Synthase (OAS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of olivetolic acid synthase (OAS) for improved activity.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the biosynthesis of olivetolic acid (OA)?
A1: The primary enzymes are olivetolic acid synthase (OAS), a type III polyketide synthase (PKS), and olivetolic acid cyclase (OAC). OAS condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. OAC then catalyzes the cyclization of this intermediate to produce olivetolic acid.[1][2][3] In the absence of OAC, the intermediate can spontaneously form byproducts like olivetol.[1][3][4]
Q2: My reaction is producing significant amounts of this compound and other byproducts instead of olivetolic acid. What could be the cause?
A2: This is a common issue often caused by the absence or low activity of olivetolic acid cyclase (OAC).[1][3][4] Without OAC, the tetraketide intermediate produced by OAS can spontaneously cyclize and decarboxylate to form this compound, or lactonize to form pyrones like pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[3] To resolve this, ensure that OAC is co-expressed with OAS. Optimizing the expression levels of OAC relative to OAS can also help to minimize byproduct formation.[5]
Q3: The overall yield of olivetolic acid in my microbial expression system is low. What are the common rate-limiting steps?
A3: Low yields of olivetolic acid can be attributed to several factors, primarily related to the insufficient supply of precursors. The key rate-limiting steps are often the availability of hexanoyl-CoA and malonyl-CoA.[2][6] Additionally, the supply of acetyl-CoA, ATP, and NADPH, which are essential for the synthesis of the primary precursors, can also be a bottleneck.[2][6] Metabolic engineering of the host organism to enhance these precursor pools is a common strategy to improve olivetolic acid titers.[2][6][7]
Q4: How can I improve the catalytic activity of the olivetolic acid synthase enzyme itself?
A4: Improving the intrinsic activity of OAS can be achieved through protein engineering. One approach is to screen for naturally occurring OAS variants with higher activity. For example, a highly active OLS sequence, OLS4, has been identified through screening.[7][8] Another strategy is site-directed mutagenesis of key amino acid residues. Studies have identified critical residues (e.g., I258, D198, E196) that significantly influence OAS activity, and mutating these sites can lead to improved performance.[7][8]
Q5: What are some suitable host organisms for producing olivetolic acid?
A5: Several microbial hosts have been successfully engineered for olivetolic acid production. Common choices include the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, as well as the bacterium Escherichia coli.[2][4][5][6][9] The selection of the host can depend on various factors, including the specific metabolic engineering strategies you plan to implement and the desired final product titers. Yarrowia lipolytica, an oleaginous yeast, has shown promise due to its ability to be engineered for high flux towards fatty acid-derived precursors.[2][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no olivetolic acid production | Inefficient conversion of hexanoic acid to hexanoyl-CoA. | Screen and express different acyl-CoA synthetases that efficiently convert hexanoic acid to hexanoyl-CoA. For example, Pseudomonas sp. LvaE has been shown to be effective.[7] |
| Insufficient supply of malonyl-CoA. | Overexpress acetyl-CoA carboxylase (ACC1).[2] Additionally, knocking out competing pathways that consume malonyl-CoA, such as those for triglyceride formation (e.g., deleting DGA1 and DGA2 in Y. lipolytica), can redirect flux towards olivetolic acid synthesis.[2] | |
| Suboptimal reaction pH. | Control the pH of the fermentation medium. For Y. lipolytica, maintaining a stable pH with the addition of CaCO₃ has been shown to increase olivetolic acid titers.[2][6] | |
| High levels of byproduct formation (this compound, PDAL, HTAL) | Lack of or insufficient OAC activity. | Co-express olivetolic acid cyclase (OAC) with OAS. Ensure that the expression levels are balanced to efficiently capture the tetraketide intermediate.[4][5] |
| Spontaneous cyclization of the tetraketide intermediate. | In addition to co-expressing OAC, consider engineering the interaction between OAS and OAC to facilitate substrate channeling. | |
| Toxicity of hexanoic acid to host cells | High concentrations of supplemented hexanoic acid. | Optimize the feeding strategy for hexanoic acid. Supplementing lower concentrations at a later stage of cell growth (e.g., 48 hours) can minimize toxicity while still providing the necessary precursor.[6] |
| Low enzyme expression or activity | Codon usage of the expressed genes is not optimized for the host organism. | Synthesize codon-optimized versions of the OAS and OAC genes for the specific expression host. |
| Incorrect protein folding or instability. | Express the enzymes at a lower temperature to improve proper folding. Consider co-expressing chaperones if misfolding is suspected. |
Experimental Protocols
General Protocol for Olivetolic Acid Production in Yarrowia lipolytica**
This protocol is a generalized summary based on metabolic engineering strategies reported in the literature.[2][6]
-
Strain Engineering:
-
Transform Y. lipolytica with expression cassettes for codon-optimized Cannabis sativa olivetolic acid synthase (CsOLS) and olivetolic acid cyclase (CsOAC).
-
To enhance precursor supply, implement the following modifications:
-
Overexpress an efficient hexanoyl-CoA synthetase.
-
Overexpress acetyl-CoA carboxylase (ACC1).
-
Overexpress enzymes in the pyruvate dehydrogenase bypass and the NADPH-generating malic enzyme.
-
Knock out genes involved in competing pathways, such as diacylglycerol acyltransferases (DGA1, DGA2).
-
-
-
Cultivation:
-
Perform seed cultures in a suitable medium (e.g., YPD) at 30°C with shaking for 48 hours.
-
Inoculate the main culture in a defined medium.
-
For pH control, supplement the medium with 20 g/L CaCO₃.
-
-
Induction and Feeding:
-
Induce gene expression as required by the chosen promoters.
-
Supplement the culture with hexanoic acid (e.g., 0.5 mM) at 48 hours post-inoculation to minimize toxicity.
-
-
Analysis:
-
Harvest the culture at desired time points (e.g., 96 hours).
-
Extract the metabolites from the culture supernatant and/or cell pellet.
-
Analyze the concentration of olivetolic acid and byproducts using HPLC and characterize them using LC-MS.
-
Visualizations
Caption: Biosynthetic pathway of olivetolic acid and formation of common byproducts.
Caption: A troubleshooting workflow for low olivetolic acid yield.
References
- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Optimization of more Efficient Olivetolic Acid Synthases [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of different synthetic routes to Olivetol
Olivetol (5-pentylresorcinol) is a critical bicyclic aromatic compound that serves as a fundamental building block in the synthesis of numerous cannabinoids, including the pharmaceutically significant tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Its synthesis has been a subject of considerable chemical research, leading to a variety of distinct routes, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the primary synthetic strategies to produce this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Summary of Synthetic Routes
The choice of a synthetic route to this compound depends on factors such as desired scale, available starting materials, cost, and required purity. The following table summarizes the key quantitative metrics for the prominent methods discussed in this guide.
| Synthetic Route | Primary Starting Material | Key Steps | Overall Yield (%) | Number of Steps | Key Considerations |
| 1. From 3,5-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoic Acid | Acylation, Catalytic Hydrogenation, Demethylation | ~13-83%[3][4][5] | 3-4 | Commercially available, inexpensive starting material; reliable and scalable.[3][4] |
| 2. Grignard-based Synthesis | 3,5-Dimethoxybenzyl Bromide | Wurtz-type coupling with a Grignard reagent, Demethylation | ~78% (for the protected intermediate)[6] | 2-3 | Efficient C-C bond formation; requires careful handling of organometallic reagents.[3][6] |
| 3. Oxidative Aromatization | Cyclic Diketo Ester/Diketone | Saponification/Decarboxylation, Catalytic Oxidative Aromatization | ~40%[7] | 2 | Atom-economical, avoids harsh stoichiometric oxidants like bromine.[7] |
| 4. Biosynthesis (Fermentation) | Glucose / Hexanoic Acid | Heterologous expression of OLS and OAC enzymes in a host microorganism | Yields reported in g/L (e.g., >3 g/L) | 1 (Fermentation) | Environmentally friendly, produces this compound and Olivetolic acid; requires expertise in metabolic engineering.[8] |
Route 1: Synthesis from 3,5-Dimethoxybenzoic Acid
This classical and widely adopted route utilizes the inexpensive and commercially available 3,5-dimethoxybenzoic acid.[3][4] The strategy involves the formation of a pentyl ketone intermediate, followed by reduction of the carbonyl group and subsequent demethylation of the protected hydroxyl groups to yield this compound.
Reaction Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. WO2021225952A1 - Large scale production of this compound, olivetolic acid and other alkyl resorcinols by fermentation - Google Patents [patents.google.com]
Efficacy comparison of Olivetol-derived versus natural cannabinoids
An Objective Comparison of Olivetol-Derived and Natural Cannabinoids for Researchers
Introduction
Cannabinoids, a class of compounds that interact with the endocannabinoid system, have garnered significant scientific interest for their therapeutic potential. These compounds can be sourced naturally from the Cannabis sativa plant or synthesized in a laboratory. A primary route for chemical synthesis utilizes this compound, a naturally occurring organic compound that is also the biosynthetic precursor to most natural cannabinoids.[1][2][3] This guide provides a detailed comparison of the efficacy of this compound-derived synthetic cannabinoids and their natural counterparts, focusing on experimental data, pharmacological activity, and underlying molecular mechanisms. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for therapeutic and research applications.
While natural cannabinoids refer to the suite of compounds produced by the cannabis plant, this compound-derived cannabinoids are the result of synthetic chemical processes. These synthetic cannabinoids can either be identical to the natural compounds (e.g., synthetic THC) or novel molecules designed to target cannabinoid receptors.[4][5] Often, synthetic cannabinoids exhibit different pharmacological profiles, such as higher potency and efficacy at cannabinoid receptors, which can lead to more pronounced and sometimes more severe adverse effects compared to natural cannabis extracts.[6][7]
Comparative Efficacy Data
The efficacy of cannabinoids is primarily determined by their interaction with cannabinoid receptors, principally CB1 and CB2. This interaction is quantified through binding affinity (Ki) and functional activity assays that measure the cellular response following receptor activation. The following tables summarize key quantitative data from in vitro and in vivo studies, comparing this compound-derived synthetic ligands with well-characterized natural and synthetic cannabinoids.
Table 1: In Vitro Functional Activity at Cannabinoid Receptors
| Compound | Type | Receptor | Assay | Potency (EC50 / IC50) | Efficacy (% of Max Response) | Reference |
| CB-52 | This compound-derived | Human CB1 | cAMP Inhibition | 2600 nM | 62% (vs. CP-55,940) | [8] |
| Rat CB1 | cAMP Inhibition | 450 nM | 40% (vs. WIN-55,212-2) | [8] | ||
| Mouse Brain | GTP-γ-S Binding | 11 nM | ~16% (vs. CP-55,940) | [8] | ||
| Human CB2 | GTP-γ-S Binding | No agonist activity; antagonist | - | [8] | ||
| CB-25 | This compound-derived | Human CB1 | cAMP Inhibition | 1600 nM | 68% (vs. CP-55,940) | [8] |
| Human CB2 | GTP-γ-S Binding | No agonist activity; antagonist | - | [8] | ||
| CP-55,940 | Synthetic (non-classical) | CB1 / CB2 | - | High | Full Agonist | [8] |
| WIN-55,212-2 | Synthetic (aminoalkylindole) | CB1 / CB2 | - | High | Full Agonist | [8] |
| Δ⁹-THC | Natural | CB1 / CB2 | - | - | Partial Agonist | [6][9] |
Data from studies on CHO cells expressing human receptors or N18TG2 neuroblastoma cells. Efficacy is often compared to a potent, full agonist like CP-55,940.
Table 2: In Vivo Nociception Data (Plantar Test in Rats)
| Compound | Type | Dose | Effect | Antagonism of WIN-55,212-2 | Reference |
| CB-52 | This compound-derived | 1-10 mg/kg (i.p.) | Dose-dependent nociception | Yes | [8] |
| CB-25 | This compound-derived | 1-10 mg/kg (i.p.) | Dose-dependent nociception | Yes | [8] |
| WIN-55,212-2 | Synthetic | - | Anti-nociceptive | N/A | [8] |
The plantar test assesses the pain response to a thermal stimulus. The pro-nociceptive effect of CB-25 and CB-52 in this model, coupled with their ability to antagonize the anti-nociceptive effect of a known agonist, suggests a complex pharmacological profile, possibly indicative of partial agonism or inverse agonism depending on the physiological context.
Cannabinoid Production and Signaling Pathways
Understanding the origin and mechanism of action is crucial for comparing these compounds. Natural cannabinoids are produced in Cannabis sativa via a well-defined enzymatic pathway, while synthetic routes offer structural diversity. Both types of compounds exert their effects primarily through the CB1 and CB2 G-protein coupled receptors.
Diagrams of Key Pathways
Caption: Biosynthesis of major cannabinoids in Cannabis sativa.
Caption: A simplified chemical synthesis route to Δ⁹-THC using this compound.
Caption: Primary signaling pathways for CB1 and CB2 cannabinoid receptors.
Detailed Experimental Protocols
The following are methodologies for key experiments used to determine cannabinoid efficacy.
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures the ability of a cannabinoid to inhibit the production of cyclic AMP, a key second messenger, following G-protein activation.
-
Objective: To determine if a ligand is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like CB1 or CB2.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor (hCB1-CHO or hCB2-CHO), or other suitable cell lines like N18TG2 neuroblastoma cells.[8]
-
Protocol:
-
Cells are cultured to an appropriate confluency in standard media.
-
Cells are harvested and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with a known concentration of forskolin.
-
Cells are simultaneously treated with varying concentrations of the test cannabinoid (e.g., CB-25, CB-52).
-
The reaction is incubated for a set time (e.g., 10-30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive binding assay, often employing a radioactive tracer ([³H]-cAMP) or a fluorescence/luminescence-based detection kit.
-
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 (concentration for 50% inhibition) and Emax (maximum inhibition relative to a full agonist).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a receptor agonist. An agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Objective: To measure the ability of a compound to stimulate G-protein activation via CB1 or CB2 receptors.
-
Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., hCB2-CHO cells) or from tissues like the mouse brain.[8]
-
Protocol:
-
Cell or tissue membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test cannabinoid.
-
The incubation is carried out for a specific duration (e.g., 60-90 minutes) at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of membrane-bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the ligand concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax.
In Vivo Plantar Test (Hargreaves Method)
This test is a model of thermal hyperalgesia used to assess the anti-nociceptive or pro-nociceptive effects of a compound in rodents.
-
Objective: To evaluate the effect of a test compound on the pain threshold in response to a thermal stimulus.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Protocol:
-
Animals are habituated to the testing environment.
-
The test compound (e.g., CB-25, CB-52) or vehicle is administered, typically via intraperitoneal (i.p.) injection.[8]
-
At a predetermined time after injection, the animal is placed in a plexiglass chamber on a glass floor.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
The latency for the animal to withdraw its paw from the heat stimulus is recorded. A cut-off time is used to prevent tissue damage.
-
For antagonism studies, the test compound is administered prior to a known agonist (e.g., WIN-55,212-2), and withdrawal latencies are compared.
-
-
Data Analysis: The paw withdrawal latency is the primary endpoint. A significant increase in latency indicates an anti-nociceptive (analgesic) effect, while a significant decrease suggests a pro-nociceptive or hyperalgesic effect.
Caption: General workflow for an in vitro cAMP inhibition assay.
Conclusion
The comparison between this compound-derived and natural cannabinoids reveals important distinctions in their pharmacological profiles. While natural cannabinoids like Δ⁹-THC are typically partial agonists, synthetic derivatives can be engineered to have a wide range of activities, from partial agonism to full agonism or even antagonism.[8] For example, the this compound-derived compounds CB-25 and CB-52 act as partial agonists at CB1 receptors but as neutral antagonists at CB2 receptors in vitro.[8] This functional selectivity highlights the potential for developing synthetic cannabinoids with more targeted therapeutic effects.
However, the increased potency and efficacy often seen with synthetic cannabinoids can also lead to a greater risk of adverse events, a critical consideration in drug development.[6][7] Researchers must carefully weigh the potential for enhanced therapeutic efficacy against the safety profile of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued investigation and objective evaluation of both natural and synthetic cannabinoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacology of synthetic this compound- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Reactivity of Olivetol in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of olivetol in commercially available cannabinoid immunoassays. The data presented is crucial for researchers and clinicians in interpreting urine drug screening results, particularly with the increasing prevalence of diverse cannabinoid analogs. The information is primarily based on a key study by Wolf et al. (2023) published in the Journal of Analytical Toxicology, which evaluated the performance of six homogeneous enzyme immunoassays.[1][2]
Executive Summary
Recent studies have demonstrated that this compound, a precursor in the biosynthesis of cannabinoids, exhibits cross-reactivity in several commercial cannabinoid immunoassay screening kits.[1][3][4] This cross-reactivity varies depending on the specific assay and its cutoff concentration. Notably, olivetolic acid, a closely related compound, did not show cross-reactivity in the evaluated assays.[1][4] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visualizations to clarify the experimental workflow and the relationship of this compound to other cannabinoids.
Data Presentation: this compound Cross-Reactivity in Commercial Immunoassays
The following table summarizes the cross-reactivity of this compound in six widely used commercial cannabinoid immunoassays, as determined by the lowest concentration of this compound that produced a positive result at two different cutoff levels.
| Immunoassay Kit | Manufacturer | Lowest Concentration for Positive Result at 20/25 ng/mL Cutoff | Lowest Concentration for Positive Result at 50 ng/mL Cutoff |
| Abbott Cannabinoids | Abbott Diagnostics | Not Detected at ≤ 1000 ng/mL | Not Detected at ≤ 1000 ng/mL |
| LZI Cannabinoids (cTHC) Enzyme Immunoassay | Lin-Zhi International | 1000 ng/mL | 1000 ng/mL |
| DRI® Cannabinoid Assay | Thermo Fisher Scientific | 1000 ng/mL | 1000 ng/mL |
| CEDIA™ THC | Thermo Fisher Scientific | 1000 ng/mL | 1000 ng/mL |
| ONLINE DAT Cannabinoid II | Roche Diagnostics | 1000 ng/mL | Not Detected at ≤ 1000 ng/mL |
| Syva EMIT®II Plus | Siemens Healthineers | 1000 ng/mL | 1000 ng/mL |
Data sourced from Wolf et al. (2023). "Not Detected at ≤ 1000 ng/mL" indicates that no positive result was observed even at the highest tested concentration of 1000 ng/mL.
Experimental Protocols
The data presented in this guide is based on a comprehensive study evaluating the cross-reactivity of various cannabinoid analogs. The key experimental methodologies are detailed below.
Sample Preparation and Analysis
The cross-reactivity of this compound was evaluated by preparing solutions at various concentrations in urine.[1] The specific concentrations tested were 20, 50, 100, and 1,000 ng/mL.[1] These fortified urine samples were then analyzed using six different commercially available homogeneous immunoassay screening kits.[1] All analyses were performed on an Abbott Architect Plus c4000 clinical chemistry analyzer.[1][4]
Determination of Cross-Reactivity
For each immunoassay and its respective cutoff concentrations (either 20/25 ng/mL or 50 ng/mL), the lowest concentration of this compound that produced a positive result was recorded.[1] If a compound did not produce a positive result at the highest tested concentration of 1,000 ng/mL, it was considered "not detectable" at or below that level.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship leading to potential cross-reactivity.
References
- 1. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays | Office of Justice Programs [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Detectability of Cannabinoid Analogs (Delta-8 THC, Delta-10 THC and CBD) and their Major Metabolites in Six Commercial Cannabinoid Urine Screening Kits | Office of Justice Programs [ojp.gov]
A Researcher's Guide to Isotopic Labeling of Olivetol for Metabolic Studies
In the expanding field of cannabinoid research, understanding the metabolic pathways of precursor molecules is paramount for advancements in drug development and biotechnology. Olivetol, a key precursor to the biosynthesis of cannabinoids such as tetrahydrocannabinol (THC), is a focal point of these studies. Isotopic labeling of this compound provides a powerful tool to trace its metabolic fate, offering a clear window into the intricate biochemical processes involved. This guide provides a comprehensive comparison of isotopic labeling methods for this compound, contrasts them with alternative metabolic study techniques, and offers detailed experimental protocols for researchers.
Isotopic Labeling of this compound: A Comparative Overview
Isotopic labeling involves the replacement of an atom in a molecule with its isotope, which has a different mass but the same chemical properties. This "tag" allows researchers to track the molecule through various metabolic reactions. For this compound, deuterium (²H) and carbon-13 (¹³C) are commonly used isotopes. The choice of isotope and labeling position can be tailored to the specific metabolic questions being investigated.
Stable isotope labeling is a highly effective technique used by scientists in drug metabolism to better understand the disposition, bioavailability, and toxicity of drugs in vivo.[1][2] Mass spectrometry (MS) coupled with separation techniques is the preferred method for detection due to its high sensitivity and selectivity.[1][2]
Below is a comparison of two reported methods for synthesizing isotopically labeled this compound.
| Feature | 5′-(²H₃)this compound Synthesis | [¹³C₄]-Olivetol Synthesis |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Starting Material | 3,5-dimethoxybenzoic acid | [¹³C₄]-n-bromobutane and 1-(bromomethyl)-3,5-dimethoxy-benzene |
| Label Introduction | Penultimate step of the synthetic scheme | Early stage of the synthetic scheme |
| Key Reactions | Cross-coupling reactions between alkyl halides and Grignard reagents, hydroboration-oxidation.[3] | Wurtz-type reaction between a bromomethyl compound and a Grignard reagent in the presence of dilithium tetrachlorocuprate.[4] |
| Overall Yield | 13%[5] | 78% for the labeled intermediate ([¹³C₄]-1-(3,5-dimethoxyphenyl)pentane)[4] |
| Advantages | Uses relatively inexpensive starting material and labeling agent.[3] | Provides a higher number of labeled atoms, which can be useful for certain mass spectrometry analyses. |
| Disadvantages | Lower overall yield.[5] | The synthesis of the labeled starting material can be more complex and costly. |
Metabolic Pathways of this compound
This compound is a crucial component in the biosynthesis of cannabinoids. It is produced from hexanoyl-CoA and three molecules of malonyl-CoA through a polyketide synthase (PKS) reaction.[6] An enzyme cloned from Cannabis sativa, this compound synthase (OLS), has been shown to produce this compound.[6][7] However, in the plant, olivetolic acid (OLA) is the key intermediate for cannabinoid synthesis.[8] It is proposed that a tetraketide synthase (TKS) and an olivetolic acid cyclase (OAC) work together to form OLA. In the absence of OAC, the intermediate can be converted to this compound.[8][9] OLA then undergoes geranylation to form cannabigerolic acid (CBGA), the precursor to many other cannabinoids.[9]
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characterization of this compound synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysts in Olivetol Reactions for Cannabinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, frequently involves the reaction of olivetol with various terpenoids. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different Lewis acids used to catalyze the reaction between this compound and p-mentha-2,8-dien-1-ol or (-)-verbenol, key steps in the synthesis of cannabidiol (CBD) and tetrahydrocannabinol (THC) isomers.
Performance Comparison of Lewis Acid Catalysts
The catalytic efficiency of various Lewis acids in the synthesis of cannabinoids from this compound has been evaluated under different reaction conditions. The following table summarizes key quantitative data from experimental studies, offering a side-by-side comparison of catalyst performance in terms of product yield and reaction conditions.
| Catalyst | Reactants | Main Product(s) | Yield (%) | Solvent | Temp. (°C) | Time | Ref. |
| Homogeneous Catalysts | |||||||
| BF₃·OEt₂ | This compound, (-)-verbenol | (-)-trans-Δ⁸-THC | 45 | DCM | RT | 200 s (flow) | [1] |
| BF₃·OEt₂ | This compound, p-mentha-2,8-dien-1-ol | (-)-trans-Δ⁹-THC | 40 (NMR), 30 (isolated) | DCM | RT | 200 s (flow) | [1] |
| BF₃·OEt₂ | This compound, p-mentha-2,8-dien-1-ol | (-)-Δ⁹-THC | 50 (GLC), 31 (isolated) | DCM | 0 | - | [2] |
| BF₃·OEt₂ | This compound, p-mentha-2,8-dien-1-ol | (-)-CBD | 28 (normal), 47 (abnormal) | DCM | 0 | - | [2] |
| Zn(OTf)₂ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| Sn(OTf)₂ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| Cu(OTf)₂ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| Yb(OTf)₃ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| Sc(OTf)₃ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| In(OTf)₃ | This compound, (-)-verbenol | Olivetylverbenyl | Quantitative | DCM | RT | 100 s (flow) | [1] |
| Heterogeneous Catalysts | |||||||
| Silica-BF₃ | This compound, (-)-verbenol | (-)-trans-Δ⁸-THC | 45 | DCM | RT | 200 s (flow) | [1] |
| Silica-BF₃ | This compound, p-mentha-2,8-dien-1-ol | (-)-trans-Δ⁹-THC | 40 (NMR), 30 (isolated) | DCM | RT | 200 s (flow) | [1] |
| Amberlyst-H⁺ | This compound, (-)-verbenol | (-)-trans-Δ⁸-THC | Small amounts | DCM | RT | 100 s (flow) | [1] |
| DOWEX-H⁺ | This compound, (-)-verbenol | Olivetylverbenyl | Small amounts | DCM | RT | 100 s (flow) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Homogeneous Flow Synthesis of Cannabinoids[1]
-
Solution Preparation :
-
A reactant solution is prepared by dissolving this compound (1 equiv), (-)-verbenol or p-mentha-2,8-dien-1-ol (1 equiv), and biphenyl (0.25 equiv, as an internal ¹H-NMR standard) in dry dichloromethane (DCM) to a concentration of 0.25 M. The flask is evacuated and backfilled with argon three times.
-
A catalyst solution is prepared by dissolving the Lewis acid (e.g., BF₃·OEt₂) (1 equiv) in dry DCM to a concentration of 0.25 M in a separate flask.
-
-
Reaction Setup :
-
The reactant and catalyst solutions are loaded into separate glass syringes and placed on syringe pumps.
-
The syringes are connected to a T-piece (PEEK) which then feeds into a perfluoroalkoxy (PFA) tubing reactor.
-
-
Reaction Execution and Analysis :
-
The solutions are pumped through the reactor at defined flow rates to control the residence time.
-
The reaction is quenched by passing the output stream through a saturated aqueous solution of NaHCO₃.
-
The crude yield is determined by ¹H-NMR spectroscopy using the biphenyl internal standard.
-
Heterogeneous Flow Synthesis of Cannabinoids[1]
-
Solution Preparation :
-
A reactant solution is prepared as described for the homogeneous flow synthesis (0.25 M in dry DCM).
-
-
Reactor Packing :
-
Approximately 150 mg of the heterogeneous catalyst (e.g., Silica-BF₃) is packed tightly into an Omnifit glass reactor.
-
-
Reaction Setup :
-
The reactant solution is loaded into a glass syringe and placed on a syringe pump.
-
The syringe is directly connected to the packed bed reactor.
-
-
Reaction Execution and Analysis :
-
The reactant solution is pumped through the reactor at a specific flow rate.
-
The output is quenched with saturated aqueous NaHCO₃.
-
Product yields are determined by ¹H-NMR analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for comparing the catalytic efficiency of different Lewis acids in this compound reactions, from reactant preparation to product analysis.
Caption: Experimental workflow for comparing Lewis acid catalysts in this compound reactions.
Discussion of Lewis Acid Efficiency
The choice of Lewis acid significantly impacts both the yield and the product distribution in the reaction of this compound with terpenoids.
Homogeneous Catalysts:
-
BF₃·OEt₂ has proven to be a highly effective catalyst for the synthesis of both Δ⁸-THC and Δ⁹-THC in a continuous flow system, achieving yields up to 45% and 40% respectively.[1] Its strength as a Lewis acid facilitates the necessary cyclization reactions. In batch reactions, it has also been used to produce (-)-Δ⁹-THC in significant yields.[2] Interestingly, lower concentrations of BF₃·OEt₂ can favor the formation of cannabidiol (CBD).[2]
-
Metal Triflates (Zn(OTf)₂, Sn(OTf)₂, Cu(OTf)₂, Yb(OTf)₃, Sc(OTf)₃, In(OTf)₃) , when immobilized on Amberlyst-15, were found to be effective in the initial Friedel-Crafts alkylation step, leading to quantitative formation of the olivetylverbenyl intermediate.[1] However, these catalysts were not strong enough to promote the subsequent cyclization to form THC under the tested flow conditions.[1]
Heterogeneous Catalysts:
-
Silica-BF₃ emerges as a promising heterogeneous catalyst, mirroring the high yields of its homogeneous counterpart, BF₃·OEt₂, for the synthesis of both Δ⁸-THC and Δ⁹-THC.[1] The use of a solid-supported catalyst simplifies product purification and catalyst recovery.
-
Amberlyst-H⁺ and DOWEX-H⁺ , which are Brønsted acids rather than true Lewis acids, showed limited efficiency in producing THC, with only small amounts of the desired products observed.[1]
Signaling Pathways and Logical Relationships
The reaction of this compound with a terpenoid like (-)-verbenol or p-mentha-2,8-dien-1-ol, catalyzed by a Lewis acid, proceeds through a series of steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and final products.
References
Safety Operating Guide
Proper Disposal of Olivetol: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Olivetol must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, consolidating safety data and operational best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. It is classified as:
-
Harmful if swallowed[1]
-
A cause of skin irritation[1]
-
A cause of serious eye damage[1]
-
Very toxic to aquatic life[1]
-
A severe irritant to mucous membranes and the upper respiratory tract[2][3]
Before handling this compound for any purpose, including disposal, personnel must be equipped with the following Personal Protective Equipment (PPE):
Spill Management
In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Small Spill Protocol:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the vicinity.[3]
-
Dampen the Spill: Carefully dampen the solid this compound spill with 60-70% ethanol.[3]
-
Containment: Transfer the dampened material into a suitable, sealable container labeled for hazardous waste.[3]
-
Final Cleaning: Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[3]
-
Secure Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]
Disposal Procedures
Proper disposal of this compound and its containers is mandatory to prevent harm to human health and the environment.
General Guidelines:
-
Do Not Dispose with General Waste: this compound must not be disposed of with household garbage.
-
Prevent Environmental Release: Avoid release into the environment, including sewage systems, drains, surface water, and groundwater.[1] this compound is classified as slightly hazardous to water.
-
Professional Disposal: Arrange for disposal of this compound and its containers through a licensed industrial combustion plant or a certified hazardous waste treatment and disposal facility.[1][2]
-
Follow Regulations: All disposal activities must comply with local, state, and federal regulations. Chemical waste generators are responsible for determining if this compound is classified as a hazardous waste under regulations such as the US EPA's 40 CFR Parts 261.3.
-
Contaminated Packaging: Handle contaminated packaging and containers in the same manner as the substance itself.[1]
Chemical Incompatibility
To prevent dangerous chemical reactions, do not mix this compound waste with the following incompatible materials:
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.
Caption: Logical workflow for the proper and safe disposal of this compound.
Data Presentation
Currently, specific quantitative data for this compound disposal, such as concentration limits for different disposal methods, are not available in the public domain. Professionals should consult their institution's environmental health and safety department and the licensed waste disposal vendor for specific guidance.
Experimental Protocols
References
Personal protective equipment for handling Olivetol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Olivetol.
Hazard Summary
This compound presents several hazards that necessitate careful handling:
-
Causes irritation to the eyes, skin, and respiratory tract.[1][2]
-
Harmful if swallowed.[3]
-
May lead to serious eye damage.[3]
-
It is light-sensitive.[1]
-
Considered very toxic to aquatic life.[3]
-
Mutagenic effects have been observed in laboratory experiments.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or EN166.[1] | Protects against splashes and dust, preventing eye irritation and serious damage.[1][3] |
| Skin Protection | Chemical-impermeable gloves and appropriate protective clothing.[1][4] | Prevents skin irritation and absorption.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or irritation occurs.[1] | Protects the respiratory tract from irritation due to dust or aerosols.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area to keep airborne concentrations low.[1]
-
Minimize the generation and accumulation of dust.[1]
-
Avoid all direct contact with eyes, skin, and clothing.[1]
-
Always wash hands and forearms thoroughly after handling the substance.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated location.[1]
-
Refrigeration is recommended (below 4°C/39°F).[1]
-
Protect from light and store away from incompatible materials such as acid chlorides, acid anhydrides, and strong oxidizing agents.[1]
Spill and Disposal Management
Immediate and correct response to spills and proper disposal of waste are crucial for safety and environmental protection.
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain Spill: Sweep up the spilled solid. Avoid generating dust.[1]
-
Decontaminate: Place the swept material into a suitable container for disposal.[1]
-
Final Cleaning: There are no specific instructions for cleaning up this compound spills. It is recommended to follow general laboratory procedures for cleaning up chemical spills.
Waste Disposal Plan:
-
This compound waste must not be disposed of with regular household garbage.[2]
-
Prevent the chemical from entering the sewage system.[2]
-
All disposal activities must comply with federal, state, and local environmental regulations.[1]
First Aid Measures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of water for at least 15 minutes. Get medical help if irritation develops.[1] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Light purple powder |
| Melting Point | 42-44 °C (107.6-111.2 °F)[2] |
| Flash Point | > 112 °C (> 233.6 °F)[1] |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.25 g/mol |
| Stability | Stable under normal conditions, but may discolor upon exposure to light.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
